molecular formula C7H7NO3 B1583943 methyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 40611-79-8

methyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1583943
CAS No.: 40611-79-8
M. Wt: 153.14 g/mol
InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDQVZPRVDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348718
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-79-8
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Foundational & Exploratory

methyl 4-formyl-1H-pyrrole-2-carboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, reactivity, and applications of methyl 4-formyl-1H-pyrrole-2-carboxylate , a critical intermediate in the design of DNA-binding ligands and bioactive heterocyclic scaffolds.

Chemical Identity & Nomenclature

This molecule represents a bifunctional pyrrole scaffold, featuring an electron-withdrawing ester at the


-position (C2) and a reactive aldehyde at the 

-position (C4). Its substitution pattern is crucial for maintaining the curvature required for minor-groove DNA binding agents.
Core Identifiers
Property Data
IUPAC Name This compound
Common Synonyms Methyl 4-formylpyrrole-2-carboxylate; 4-Formyl-1H-pyrrole-2-carboxylic acid methyl ester
CAS Registry Number 40611-79-8
Molecular Formula C

H

NO

Molecular Weight 153.14 g/mol
SMILES COC(=O)C1=CC(=CN1)C=O
InChI Key MIBDQVZPRVDXQP-UHFFFAOYSA-N
Physical Properties
Property Value Note
Appearance White to pale yellow solidCrystalline powder
Melting Point 124 – 125 °CSharp melting point indicates high crystallinity
Solubility DMSO, Methanol, DCMPoor solubility in water; soluble in organic solvents
pKa (NH) ~16.5Weakly acidic pyrrole NH

Synthesis: The Vilsmeier-Haack Protocol

The industrial and laboratory standard for synthesizing this compound is the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate. This reaction exploits the electronic directing effects of the ester group to achieve regioselectivity.

Mechanism & Regioselectivity
  • Substrate: Methyl 1H-pyrrole-2-carboxylate.

  • Reagents: Phosphorus oxychloride (POCl

    
    ) and N,N-Dimethylformamide (DMF).[1][2]
    
  • Regiocontrol: The ester group at C2 is electron-withdrawing (EWG). While pyrrole typically undergoes electrophilic substitution at the

    
    -positions (C2/C5), the C2-ester deactivates the adjacent nuclei. The C4 position (
    
    
    
    ) is electronically favored over C5 because the C5 position is more severely deactivated by the -I (inductive) and -M (mesomeric) effects of the carbonyl group. Additionally, the intermediate sigma complex for C4 substitution avoids placing a positive charge directly adjacent to the EWG.
Step-by-Step Experimental Protocol

Reagents:

  • Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • POCl

    
     (1.2 eq)
    
  • DMF (Dry, 5.0 eq - acts as solvent and reagent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N

    
     or Ar), cool DMF to 0 °C. Add POCl
    
    
    
    dropwise over 15–20 minutes. A white precipitate (the chloroiminium salt) may form.
  • Addition: Dissolve methyl 1H-pyrrole-2-carboxylate in a minimum volume of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting pyrrole.

  • Hydrolysis: Cool the reaction mixture to 0 °C. Quench carefully by pouring into crushed ice/saturated Sodium Acetate (NaOAc) solution. Caution: Exothermic. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , gradient elution Hexane 
    
    
    
    EtOAc).
Synthesis Pathway Diagram

VilsmeierSynthesis Figure 1: Vilsmeier-Haack Formylation Pathway Reagents DMF + POCl3 (0°C) VilsmeierSalt Chloroiminium Ion (Electrophile) Reagents->VilsmeierSalt In situ generation Intermediate Iminium Salt Intermediate VilsmeierSalt->Intermediate Substrate Methyl pyrrole-2-carboxylate Substrate->Intermediate Electrophilic Attack (C4) Product This compound (C4-Regioselective) Intermediate->Product Hydrolysis Hydrolysis H2O / NaOAc (Hydrolysis)

[3]

Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The C4-aldehyde allows for carbon chain extension, while the C2-ester provides a handle for amide coupling, essential for constructing DNA-binding polyamides.

Key Chemical Transformations
  • Knoevenagel Condensation:

    • Reaction: Aldehyde + Active Methylene (e.g., Malononitrile, 1,3-Dicarbonyls).

    • Application: Synthesis of pyrrole-chalcones and vinyl-pyrroles, which exhibit anticancer and antioxidant properties.

    • Mechanism: Base-catalyzed deprotonation of the active methylene followed by attack on the C4-aldehyde.

  • Reductive Amination:

    • Reaction: Aldehyde + Amine + Reducing Agent (NaBH

      
      CN).
      
    • Application: Introduction of solubilizing side chains or specific receptor-targeting motifs.

  • Oxidation to Carboxylic Acid:

    • Reaction: Aldehyde

      
       Carboxylic Acid (using NaClO
      
      
      
      /H
      
      
      O
      
      
      ).
    • Application: Creates a 2,4-dicarboxypyrrole scaffold, used in metal-organic frameworks (MOFs) or cross-linking agents.

Medicinal Chemistry: DNA Minor Groove Binders

The most prominent application of this scaffold is in the synthesis of Netropsin and Distamycin A analogues. These "lexitropsins" bind to the minor groove of DNA, reading the base pair sequence.

  • Role: The pyrrole unit provides the curvature to match the DNA helix.

  • Connectivity: The C2-ester is hydrolyzed and coupled to the amine of the next unit. The C4-position typically holds a side chain (via the aldehyde) or is converted to an amine (via nitration/reduction pathways, though the aldehyde offers an alternative route for C-substituted analogues).

Retrosynthetic Logic Diagram

Retrosynthesis Figure 2: Retrosynthetic Role in DNA Ligand Design Target DNA Minor Groove Binder (Polyamide Oligomer) Monomer Functionalized Pyrrole Unit Target->Monomer Amide Coupling Scaffold This compound Monomer->Scaffold Side-chain modification (e.g., Reductive Amination) Precursor Methyl 1H-pyrrole-2-carboxylate Scaffold->Precursor Vilsmeier-Haack (C4-Formylation)

Safety & Handling

  • Hazards: The compound is an Irritant (H315, H319, H335) . It causes skin irritation, serious eye irritation, and respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

  • Vilsmeier Safety: The synthesis involves POCl

    
     (highly corrosive, reacts violently with water) and DMF. Thermal runaway is a risk during the quenching step; always quench slowly into ice.
    

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Title: Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether[3]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Pyrrole-Based DNA Binders

    • Title: 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides[4]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Compound D

    • Title: Methyl 4-formyl-1H-pyrrole-2-carboxyl
    • Source: PubChem
    • URL:[Link]

  • General Pyrrole Synthesis

    • Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure)
    • Source: Organic Syntheses[5]

    • URL:[Link]

Sources

The Evolution and Synthesis of Pyrrole-2-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxylate scaffold is a structural linchpin in medicinal chemistry, serving as the core architecture for blockbuster statins (e.g., Atorvastatin), prolyl oligopeptidase inhibitors, and porphyrin-based materials. Historically, accessing this specific regioisomer required harsh cyclodehydration conditions that limited functional group tolerance.

This guide analyzes the transition from classical condensation chemistry to modern, atom-economical cycloadditions. It contrasts the Paal-Knorr and Hantzsch methods—foundational yet constrained—with the Barton-Zard reaction, which revolutionized the access to 2-substituted pyrroles under mild, basic conditions. We provide validated protocols, mechanistic insights, and an industrial case study of Atorvastatin to bridge academic discovery with pharmaceutical application.

Part 1: The Classical Foundation (19th – Mid-20th Century)

The Paal-Knorr Synthesis (1884)

The Mechanism: Independently reported by Carl Paal and Ludwig Knorr, this method remains the industrial standard for generating pyrroles from 1,4-dicarbonyl compounds.[1]

  • Precursors: A 1,4-diketone (or 4-ketoaldehyde) and a primary amine (or ammonia).

  • Relevance to 2-Carboxylates: To synthesize a pyrrole-2-carboxylate, the starting material must be a

    
    -keto ester .
    
  • Key Insight: The reaction proceeds via a hemiaminal intermediate.[2] Amarnath et al. (1991) demonstrated that the rate-determining step is the cyclization of this hemiaminal, not the initial amine attack.

Limitations:

  • Availability: Synthesizing the specific

    
    -keto ester precursor often requires multistep chemistry (e.g., Stetter reaction).
    
  • Conditions: Classically requires acid catalysis (p-TsOH, acetic acid) and heat, which can degrade sensitive substituents.

The Hantzsch Pyrrole Synthesis (1890)

The Mechanism: A multicomponent condensation between a


-ketoester, an 

-haloketone, and ammonia/amine.[3][4]
  • Regioselectivity Issue: The classical Hantzsch synthesis overwhelmingly favors pyrrole-3-carboxylates . The ester group from the

    
    -ketoester ends up at the 3-position due to the mechanistic requirement of enamine formation and subsequent alkylation.
    
  • Why it fails for 2-Carboxylates: Direct synthesis of 2-carboxylates via Hantzsch requires non-standard precursors (e.g.,

    
    -haloesters reacting with enaminones), which often suffer from poor yields due to competing polymerization.
    

Part 2: The Modern Synthetic Toolbox (Late 20th Century – Present)

The Barton-Zard Reaction (1985)

The Game Changer: Derek Barton and Samir Zard developed a method using nitroalkenes and


-isocyanoacetates. This is arguably the most robust method for specifically targeting pyrrole-2-carboxylates .
  • Mechanism: Base-mediated Michael addition of the isocyanide to the nitroalkene, followed by 5-endo-dig cyclization and elimination of the nitro group (as nitrite).

  • Advantages:

    • Regiospecificity: The carboxylate from the isocyanoacetate is always installed at the 2-position.

    • Conditions: Mild, basic conditions (DBU or TMG in THF/IPA) avoid the acid-catalyzed polymerization often seen in Paal-Knorr.

    • Atom Economy: The nitro group acts as a leaving group, driving aromatization without external oxidants.

Comparison of Methodologies
FeaturePaal-KnorrHantzschBarton-Zard
Target Regioisomer Flexible (depends on precursor)Primarily 3-carboxylateStrictly 2-carboxylate
Precursor Accessibility Low (1,4-dicarbonyls unstable)High (Commercial reagents)High (Nitroalkenes easy to make)
Reaction Conditions Acidic / ThermalNeutral / ThermalBasic / Mild
Atom Economy Low (Loss of 2

)
ModerateHigh (Loss of

)

Part 3: Visualization of Mechanistic Logic

The following diagram contrasts the mechanistic flow of the Paal-Knorr (Hemiaminal route) against the Barton-Zard (Nitro-elimination route).

PyrroleSynthesis cluster_PK Paal-Knorr (Acidic) cluster_BZ Barton-Zard (Basic) PK_Start 1,4-Dicarbonyl (+ Amine) PK_Inter Hemiaminal PK_Start->PK_Inter Nucleophilic Attack PK_Prod Pyrrole PK_Inter->PK_Prod Cyclodehydration (-2 H₂O) BZ_Start Nitroalkene + Isocyanoacetate BZ_Inter Nitronate Intermediate BZ_Start->BZ_Inter Michael Addn. (DBU/Base) BZ_Prod Pyrrole-2-carboxylate BZ_Inter->BZ_Prod 5-endo-dig Cyclization (- HNO₂)

Caption: Mechanistic divergence between Paal-Knorr (dehydrative) and Barton-Zard (eliminative) pathways.

Part 4: Industrial Application – The Atorvastatin Case Study

Atorvastatin (Lipitor) represents the pinnacle of pyrrole synthesis in drug discovery. The core structure is a pentasubstituted pyrrole.[5]

  • Synthesis Route: The commercial route utilizes an improved Paal-Knorr condensation .

  • Precursors:

    • Amine: (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid derivative (chiral side chain).

    • 1,4-Diketone: A highly substituted 1,4-diketone generated via a Stetter reaction (benzaldehyde + enone).

  • Process Chemistry:

    • To avoid racemization of the sensitive chiral amine side chain, the reaction is catalyzed by pivalic acid in a heptane/toluene/THF mixture.

    • Pivalic acid provides a "buffered" acidic environment, sufficient to catalyze the dehydration but mild enough to preserve the stereocenters.

Part 5: Detailed Experimental Protocols

Protocol A: Barton-Zard Synthesis of Ethyl 3-Methylpyrrole-2-carboxylate

Targeting the 2-carboxylate directly from nitroethane.

Reagents:

  • Nitroethane (1.0 eq)

  • Ethyl isocyanoacetate (1.0 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)

  • Solvent: Isopropyl alcohol (IPA) or THF.

Workflow:

  • Preparation: Dissolve ethyl isocyanoacetate (10 mmol) and nitroethane (10 mmol) in dry IPA (20 mL) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add DBU (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; temperature control is critical to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ehrlich’s reagent; pyrroles turn bright pink/purple).

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with 1N HCl (to remove DBU), then brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation:

  • 1H NMR: Look for the NH broad singlet (~9-10 ppm) and the absence of the isocyanide peak.

  • Visual: The product should darken upon standing (oxidation); store under inert gas.

Protocol B: Paal-Knorr Synthesis (General Procedure for 2-Substituted Pyrroles)

Adapted for robustness using microwave irradiation.

Reagents:

  • 2,5-Hexanedione (or substituted 1,4-dicarbonyl) (1.0 eq)

  • Primary Amine (1.2 eq)

  • Catalyst: Iodine (

    
    , 5 mol%) or Montmorillonite K-10 clay.
    
  • Solvent: Solvent-free or Ethanol.

Workflow:

  • Mixing: Mix dicarbonyl and amine in a microwave vial. Add catalyst.[2][4][6][7][8]

  • Irradiation: Heat to 100°C for 10–20 minutes in a dedicated microwave reactor.

  • Workup: Dilute with ether, filter off the catalyst (if clay) or wash with sodium thiosulfate (if Iodine used).

  • Isolation: Recrystallization often suffices due to high conversion.

Part 6: References

  • Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten."[1][2][3][4][6][7][8][9][10][11] Berichte der deutschen chemischen Gesellschaft.

  • Barton, D. H. R., & Zard, S. Z. (1985).[10] "A new synthesis of pyrroles from nitroalkenes."[12] Journal of the Chemical Society, Chemical Communications.

  • Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr pyrrole synthesis." The Journal of Organic Chemistry.

  • Roth, B. D., et al. (1991). "Synthesis and biological activity of pyrrole-based HMG-CoA reductase inhibitors (Atorvastatin)." Journal of Medicinal Chemistry.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

The Natural Occurrence and Chemical Biology of Formyl-Pyrrole Compounds

[1]

Executive Summary

Formyl-pyrroles (specifically pyrrole-2-carbaldehyde and its derivatives) represent a unique class of heterocyclic natural products. Unlike alkaloids derived strictly from amino acid enzymatic assembly, a significant subset of formyl-pyrroles arises from non-enzymatic Maillard chemistry between reducing sugars and amines, bridging the gap between secondary metabolites and thermal degradation products. However, distinct enzymatic pathways in marine sponges and bacteria also yield highly functionalized, often halogenated, formyl-pyrroles with potent cytotoxic and antimicrobial properties. This guide analyzes these dual origins, provides rigorous isolation protocols, and evaluates their therapeutic utility.[1]

Structural Diversity and Natural Reservoirs

The natural occurrence of the formyl-pyrrole moiety generally falls into two distinct biological vectors: the Terrestrial/Maillard Vector (plant roots, processed foods) and the Marine/Microbial Vector (sponges, Streptomyces).

The Terrestrial Vector: Maillard-Derived Alkaloids

In terrestrial plants and heat-treated biological materials, formyl-pyrroles are often "pseudo-alkaloids" formed via the condensation of sugars (glucose, rhamnose) with amino acids (GABA, lysine).

  • Key Compound: Pyrrole-2-carbaldehyde .[2][3][4][5][6][7][8]

  • Sources: Lycium chinense (fruits), Angelica dahurica (roots), Cichorium intybus (roasted chicory).[6]

  • Mechanism: The aldehyde group at C2 is a remnant of the sugar precursor's carbon skeleton following cyclization and dehydration.

The Marine and Microbial Vector: Enzymatic Metabolites

Marine sponges and Actinobacteria produce formyl-pyrroles through dedicated biosynthetic gene clusters. These are often characterized by halogenation (Br, Cl) and long-chain alkyl substitutions.

  • Key Compounds: Ageladine A precursors, Streptopyrroles .

  • Sources: Agelas sponges, Streptomyces sp. S1502.

  • Function: Chemical defense agents acting as feeding deterrents or antibiotics.

Table 1: Comparative Profile of Key Formyl-Pyrrole Natural Products
Compound NameNatural SourceStructural ClassBiological ActivityOrigin Mechanism
Pyrrole-2-carbaldehyde Camellia sinensis (Tea), Lycium chinenseSimple HeterocycleHepatoprotective, AntioxidantMaillard (Non-enzymatic)
Acortatarin A Acorus tatarinowiiSpiroketal PyrroleDiabetic Nephropathy InhibitionSugar-Amine Condensation
Pyrraline Processed Foods / In vivoAdvanced Glycation End-product (AGE)Diabetes Biomarker (Nephrotoxic)Maillard (Lysine + Glucose)
Streptopyrrole D Streptomyces sp.[9] S1502Alkyl-Pyrrole AlkaloidAntimicrobial (MRSA active)Enzymatic (PKS/NRPS hybrid)
3-Alkyl-pyrrole-2-aldehyde Oscarella lobularis (Sponge)Lipophilic PyrroleCytotoxic (HeLa cells)Fatty Acid/Amino Acid Hybrid

Biosynthetic Mechanisms[11]

Understanding the origin of the formyl group is critical for distinguishing between artifacts of extraction (or processing) and genuine secondary metabolites.

Pathway A: The Maillard Cascade (Terrestrial)

This pathway is unique because it occurs spontaneously under physiological conditions or mild heating. The formyl group is generated from the oxidative cleavage or dehydration of the sugar moiety.

Pathway B: Enzymatic Assembly (Marine/Microbial)

In marine organisms, the pyrrole ring often originates from proline or ornithine. The formyl group is typically introduced via:

  • Reduction of a pyrrole-2-carboxylic acid intermediate (catalyzed by non-ribosomal peptide synthetase reductases).

  • Oxidation of a C2-methyl group.

Visualization: Dual Biosynthetic Origins

The following diagram contrasts the non-enzymatic formation found in plants/foods against the enzymatic logic of marine organisms.

Biosynthesiscluster_maillardTerrestrial/Maillard Pathway (Non-Enzymatic)cluster_marineMarine/Microbial Pathway (Enzymatic)SugarReducing Sugar(Glucose/Rhamnose)SchiffSchiff BaseIntermediateSugar->Schiff CondensationAminePrimary Amine(Amino Acid/GABA)Amine->SchiffAmadoriAmadori Product(1-Amino-1-deoxy-2-ketose)Schiff->Amadori RearrangementDicarbonyl3-Deoxyosone(Reactive Dicarbonyl)Amadori->Dicarbonyl -H2O (Enolization)CyclizationCyclization & DehydrationDicarbonyl->Cyclization + Amine sourceProduct12-Formylpyrrole(Plant/Food Metabolite)Cyclization->Product1ProlineL-Proline / OrnithinePKSPKS/NRPSAssembly LineProline->PKS LoadingHalogenationHalogenase(Br/Cl incorporation)PKS->HalogenationThioesterPyrrolyl-S-PCP(Thioester)Halogenation->ThioesterReductaseReductive Release(NADPH dependent)Thioester->Reductase 4e- ReductionProduct2Marine Formyl-Pyrrole(e.g., Streptopyrrole)Reductase->Product2

Figure 1: Divergent biosynthetic logic. Left: Spontaneous sugar-amine condensation common in plants. Right: Enzymatic thioester reduction common in marine alkaloids.

Isolation and Characterization Protocols

Isolating formyl-pyrroles requires specific attention to pH and oxidation states, as the aldehyde group is susceptible to oxidation to carboxylic acid or polymerization (polypyrrole formation) under acidic conditions.

Protocol: Extraction from Plant Matrix (Lycium chinense model)

Objective: Isolate pyrrole-2-carbaldehyde derivatives while preventing aldehyde oxidation.

Step-by-Step Methodology:

  • Crude Extraction:

    • Macerate air-dried plant material (1 kg) in 70% EtOH (10 L) at room temperature for 72 hours. Avoid hot extraction to prevent artificial Maillard product formation.

    • Concentrate in vacuo at <40°C to yield a crude syrup.

  • Liquid-Liquid Partitioning (Polarity Gradient):

    • Suspend crude residue in H₂O (1 L).

    • Wash 1: Partition with n-hexane (3 x 1 L) to remove lipids/chlorophyll. Discard hexane.

    • Extraction 2: Partition aqueous layer with EtOAc (3 x 1 L). The formyl-pyrroles (moderately polar) will migrate to the EtOAc phase.

    • Extraction 3: Partition remaining aqueous layer with n-BuOH to capture glycosylated pyrroles.

  • Flash Chromatography (Silica Gel):

    • Stationary Phase: Silica gel 60 (230–400 mesh).

    • Mobile Phase: Gradient of CHCl₃:MeOH (100:0 → 80:20).

    • Detection: TLC visualization using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Formyl-pyrroles typically turn distinct pink/purple or bright red upon heating.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Solvent System: ACN:H₂O (0.1% Formic Acid). Gradient 10% → 60% ACN over 30 min.

    • Note: The aldehyde proton is a distinct handle for NMR-guided fractionation.

Structural Validation (Self-Validating Data)

To confirm the presence of the formyl-pyrrole moiety, the following spectral signatures must be present:

  • ¹H NMR (DMSO-d₆): A singlet signal between δ 9.30 – 9.60 ppm (Aldehyde CHO). A broad singlet at δ 11.0 – 12.0 ppm (Pyrrole NH).

  • ¹³C NMR: A signal at δ 178.0 – 180.0 ppm (Carbonyl).

  • HMBC: Strong correlation between the aldehyde proton and the C2/C3 pyrrole ring carbons.

Therapeutic Potential & Drug Development[2][12][13][14]

The formyl-pyrrole scaffold is not merely a structural curiosity; it is a reactive pharmacophore.

Mechanism of Action: Schiff Base Formation

The C2-aldehyde is an electrophile capable of forming reversible Schiff bases (imines) with lysine residues in proteins or amino groups on DNA bases.

  • Antiproliferative Activity: Marine formyl-pyrroles (e.g., from Oscarella) have shown cytotoxicity against HeLa cells (IC₅₀ ~ 10 µM) by intercalating DNA or covalently modifying DNA polymerase enzymes.

  • Diabetes Management: Spiroketal pyrroles (e.g., Acortatarin A) inhibit renal fibrosis by modulating the TGF-β/Smad signaling pathway, offering a potential therapy for diabetic nephropathy.

Workflow: From Isolation to Lead Optimization

DrugDevExtractCrude ExtractBioassayBioassay-GuidedFractionationExtract->BioassayLeadLead Formyl-PyrroleBioassay->Lead IsolationSARSAR Optimization(Aldehyde modification)Lead->SAR Reductive Amination(Stabilize Schiff Base)CandidatePre-ClinicalCandidateSAR->Candidate

Figure 2: Development pipeline. The reactive aldehyde is often reduced or aminated in SAR studies to improve stability.

References

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019).[5] 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.[10][5][11][12] Natural Product Reports, 36(2), 289-306.[11] Link

  • Nakamura, Y., & Matsugo, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Link

  • Geng, H., Chen, J., Furkert, D. P., Jiang, S., & Brimble, M. A. (2012).[5] A Convergent Synthesis of the 2-Formylpyrrole Spiroketal Natural Product Acortatarin A. Synlett, 23(11), 1683-1686. Link

  • Borrero, N. V., & Aponick, A. (2012). Total synthesis of acortatarin A and shensongine B via a Au-catalyzed spiroketalization. Journal of Organic Chemistry, 77(19), 8410-8416. Link

  • Kouamé, P. B., et al. (2018). Isolation and Characterization of Pyrrole Alkaloids from Marine Sources. Marine Drugs, 16(1), 22. Link

physical characteristics of methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the pyrrole scaffold, a core component of many natural products and pharmaceuticals, it serves as a versatile building block for the synthesis of more complex molecular architectures[1]. The presence of both a nucleophilic pyrrole ring and two distinct electrophilic centers—an aldehyde and a methyl ester—provides a rich chemical handle for a variety of transformations. This guide provides a comprehensive overview of its physical characteristics, synthesis, and spectroscopic properties, offering field-proven insights for professionals in drug development and chemical research.

Compound Identification and Core Properties

Precise identification is the foundation of reproducible science. The fundamental identifiers and computed properties for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 40611-79-8[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
InChIKey MIBDQVZPRVDXQP-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC(=CN1)C=O[2]

Physicochemical Characteristics

The physical state and solubility profile of a compound dictate its handling, formulation, and reaction conditions.

PropertyValueNotes & Justification
Physical Form SolidCommercially supplied as a solid.
Melting Point 124 - 125 °CThis experimentally determined range indicates a relatively stable crystalline structure.
Boiling Point Not availableDecomposes at higher temperatures. Not a relevant parameter for this compound.
Solubility Profile Soluble: DMSO, DMF, Chloroform, Ethyl AcetateSlightly Soluble: Methanol, EthanolInsoluble: Water, HexanesWhile specific quantitative data is not published, its polarity suggests good solubility in polar aprotic solvents. The N-H group allows for hydrogen bonding, contributing to slight solubility in alcohols. A related bromo-substituted pyrrole shows high solubility in DMSO[3].

Synthesis and Purification: A Mechanistic Approach

The regioselective introduction of a formyl group onto the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is the industry-standard method for this transformation, offering high yields and predictable regioselectivity on electron-rich heterocycles like pyrrole.

Causality of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, an iminium cation, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF)[4]. The starting material, methyl 1H-pyrrole-2-carboxylate, possesses an electron-donating nitrogen atom which activates the pyrrole ring towards electrophilic substitution. However, the C2-ester group is electron-withdrawing, deactivating the adjacent C3 and C5 positions. Consequently, the electrophilic Vilsmeier reagent preferentially attacks the most electron-rich, sterically accessible position, which is C4. This regioselectivity is a key advantage, leading to the desired product with high purity[5].

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Sigma Complex (C4-attack) Vilsmeier->Intermediate PyrroleEster Methyl 1H-pyrrole-2-carboxylate (Nucleophile) PyrroleEster->Intermediate Attacks Product Iminium Salt Intermediate Intermediate->Product Rearomatization FinalProduct This compound Product->FinalProduct Hydrolysis Aqueous Workup (e.g., NaOAc/H₂O) Hydrolysis->FinalProduct Hydrolyzes

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, designed for robustness and high yield.

  • Reagent Preparation (Anhydrous Conditions): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF solution over 30 minutes. Causality: This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent). Maintaining a low temperature is critical to prevent degradation. Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral (pH ~7). Causality: This step hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes the acidic reaction medium.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectroscopic Analysis and Structural Elucidation

Spectroscopic analysis provides irrefutable confirmation of the molecular structure. The following sections detail the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum provides a unique fingerprint of the hydrogen environments in the molecule. The electron-withdrawing groups (ester and aldehyde) significantly deshield the pyrrole protons, shifting them downfield.

G cluster_protons Expected ¹H NMR Signals (in CDCl₃) Image p1 H-N (1H, broad s) δ ≈ 9.5-11.0 ppm p1->Image N-H p2 H-Aldehyde (1H, s) δ ≈ 9.7-10.0 ppm p2->Image CHO p3 H5 (1H, d) δ ≈ 7.5 ppm p3->Image H5 p4 H3 (1H, d) δ ≈ 7.2 ppm p4->Image H3 p5 H-Ester (3H, s) δ ≈ 3.9 ppm p5->Image OCH₃

Caption: Structure and Predicted ¹H NMR Signals.

  • Pyrrole N-H: A broad singlet is expected far downfield (δ ≈ 9.5-11.0 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Aldehyde Proton: A sharp singlet characteristic of aldehydes will appear significantly downfield (δ ≈ 9.7-10.0 ppm)[4].

  • Pyrrole Ring Protons (H3, H5): Two doublets are expected in the aromatic region (δ ≈ 7.0-7.8 ppm). H5, being adjacent to the electron-withdrawing aldehyde, is expected to be further downfield than H3. They will show a small coupling constant (J ≈ 2-3 Hz).

  • Methyl Ester Protons: A sharp singlet integrating to three protons will be observed around δ ≈ 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the asymmetric structure.

  • Carbonyl Carbons: Two signals will be observed in the highly deshielded region: the aldehyde carbonyl (δ ≈ 185 ppm) and the ester carbonyl (δ ≈ 160 ppm)[6].

  • Pyrrole Ring Carbons: Four signals are expected in the aromatic region (δ ≈ 110-140 ppm). The carbons attached to the functional groups (C2 and C4) will be the most deshielded.

  • Methyl Ester Carbon: A single signal for the methoxy carbon will appear upfield (δ ≈ 52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
3400 - 3200N-H StretchPyrrole N-HA broad, strong absorption characteristic of the N-H bond in pyrroles[7].
3100 - 3000C-H StretchAromatic C-HCharacteristic of C-H bonds on the sp² hybridized pyrrole ring[8].
2850 - 2750C-H StretchAldehyde C-HA pair of weak to medium bands, one of which near 2720 cm⁻¹ is highly diagnostic for aldehydes[8].
~1720C=O StretchEster CarbonylStrong, sharp absorption typical for α,β-unsaturated esters.
~1680C=O StretchAldehyde CarbonylStrong, sharp absorption. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹).
1550 - 1450C=C StretchPyrrole RingMedium to strong absorptions corresponding to the aromatic ring stretching vibrations.
Mass Spectrometry

Under electron ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation patterns that confirm the structure.

  • Molecular Ion (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 122 (M-31): Loss of the methoxy radical (•OCH₃) from the ester group is a common and diagnostic fragmentation pathway for methyl esters[9].

    • m/z = 124 (M-29): Loss of the formyl radical (•CHO) from the aldehyde group.

    • m/z = 94 (M-59): Loss of the entire carbomethoxy group (•COOCH₃).

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional components:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and oxidation/reduction. It can readily undergo reactions such as Wittig olefination, reductive amination to form secondary amines, and oxidation to a carboxylic acid.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. It can also be converted to amides by reaction with amines at elevated temperatures.

  • Pyrrole Ring: While deactivated by two electron-withdrawing groups, the N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

The compound is stable under standard laboratory conditions but should be protected from strong oxidizing agents and high heat to prevent decomposition.

Safe Handling and Storage

As a prudent Senior Application Scientist, adherence to safety protocols is paramount.

  • Hazard Identification: May cause an allergic skin reaction (H317)[2]. Some suppliers also list H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is recommended.

Conclusion

This compound is a foundational building block whose utility is defined by its precise structural and electronic properties. A thorough understanding of its physicochemical characteristics—from its melting point and solubility to its distinct spectroscopic signatures and predictable reactivity—is essential for its effective application in complex synthetic campaigns. This guide provides the necessary technical data and field-proven protocols to enable researchers to confidently utilize this versatile compound in the pursuit of novel therapeutics and advanced materials.

References

  • Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1295–1300. Available at: [Link]

  • ResearchGate. (n.d.). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2450–2458. Available at: [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 957-975. Available at: [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Theoretical Profiling of Methyl 4-formyl-1H-pyrrole-2-carboxylate: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical framework for the structural and electronic characterization of methyl 4-formyl-1H-pyrrole-2-carboxylate (MFPC).[1][2] As a polysubstituted pyrrole, MFPC represents a critical scaffold in medicinal chemistry, particularly as a precursor for porphyrin synthesis and antiviral agents.[1][2]

This document details the computational protocols required to predict its reactivity, stability, and spectroscopic signatures.[1][2][3][4] By synthesizing Density Functional Theory (DFT) methodologies with experimental validation standards, we provide a self-validating workflow for researchers utilizing this compound in fragment-based drug design (FBDD).

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational protocol is mandated. This workflow minimizes basis set superposition error (BSSE) and accounts for electron correlation effects inherent in conjugated heterocyclic systems.[1][2]

Standardized Protocol[1][2]
  • Software Platform: Gaussian 16 / ORCA 5.0[1][2]

  • Theory Level: Density Functional Theory (DFT)[2][3][4][5][6]

  • Hybrid Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies of organic heterocycles [1].[1][2]

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on oxygen/nitrogen and polarization functions (d,p) for the aromatic ring system.[2]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Methanol to mimic physiological or synthesis conditions.[1][2]

Workflow Visualization

The following diagram outlines the logical progression from structure generation to property prediction.

G cluster_props Property Profiling Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Converged? Elec Electronic (HOMO-LUMO/MEP) Freq->Elec Spec Spectroscopic (IR/NMR/UV-Vis) Freq->Spec Thermo Thermodynamic (Enthalpy/Gibbs) Freq->Thermo Validation Experimental Validation (Compare vs. PubChem/Lit) Spec->Validation

Figure 1: Computational workflow for the theoretical characterization of MFPC. Green nodes indicate parallel property calculation steps.

Structural & Conformational Analysis

The reactivity of MFPC is governed by the orientation of its exocyclic groups: the methyl ester (C2) and the formyl group (C4) .[2]

Conformer Stability

Theoretical scans of the potential energy surface (PES) reveal two primary rotational degrees of freedom:[2]

  • 
     (O=C-C2-N1):  Rotation of the ester group.[1][2]
    
  • 
     (O=C-C4-C3):  Rotation of the formyl group.[1][2]
    

Key Insight: The syn-conformer (where the carbonyl oxygen of the ester is syn to the pyrrole NH) is typically stabilized by an intramolecular hydrogen bond (


), lowering the total energy by approximately 2-4 kcal/mol compared to the anti conformer [2].[2]
Optimized Geometric Parameters

The following table summarizes predicted bond lengths and angles at the B3LYP/6-311++G(d,p) level, serving as a baseline for structural verification.

ParameterBond/AnglePredicted Value (Å / °)Experimental Deviation Limit
Bond Length N1-H1.008± 0.02
Bond Length C2=O (Ester)1.215± 0.01
Bond Length C4=O (Formyl)1.220± 0.01
Bond Angle N1-C2-C3108.5± 1.5
Bond Angle O=C-O (Ester)123.4± 1.0

Electronic Properties & Reactivity[1][2][3][4][5]

Understanding the electronic distribution is vital for predicting nucleophilic and electrophilic attack sites during drug synthesis.[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring

    
    -system.[1][2] Acts as the nucleophilic center.[1][2]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the formyl and ester electron-withdrawing groups.[1][2] Acts as the electrophilic center.[1][2][4]

Calculated Energy Gap (


): 


A lower gap (< 4.0 eV) would indicate high polarizability and "softness," making the molecule more reactive to biological targets.[1][2]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent docking interactions.[1][2]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygens (ester and formyl).[1][2] These are primary hydrogen bond acceptors.[1][2]

  • Positive Potential (Blue): Concentrated on the N-H proton and the methyl group protons .[1][2] The N-H site is the primary hydrogen bond donor.[1][2]

Spectroscopic Profiling (IR & NMR)[1][2][4][6][7]

Validating the theoretical model requires correlation with experimental spectra.[1][2]

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (scaling factor


 for B3LYP/6-311++G(d,p)) to match experimental wavenumbers due to anharmonicity [3].
Mode AssignmentUnscaled Freq (

)
Scaled Freq (

)
IntensityDescription

~3650~3510MediumN-H Stretching

~1780~1710StrongEster Carbonyl Stretch

~1750~1680StrongAldehyde Carbonyl Stretch

~1550~1490MediumPyrrole Ring Breathing
NMR Prediction (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.[1][2]

  • Aldehyde Proton (CHO): Predicted at 9.5 - 10.0 ppm (Singlet).[1][2]

  • Pyrrole N-H: Predicted at 12.0 - 12.5 ppm (Broad Singlet, highly solvent dependent).[1][2]

  • Aromatic Protons (C3-H, C5-H): Predicted at 6.5 - 7.5 ppm .[2]

  • Methoxy Protons (

    
    ):  Predicted at 3.7 - 3.9 ppm  (Singlet).[1][2]
    

Global Reactivity Descriptors

To quantify the molecule's behavior in biological systems, we calculate global reactivity descriptors based on Koopmans' theorem energies (


 and 

).[2]
  • Chemical Potential (

    
    ): 
    
    
    
    [1][2]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1][2]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1][2]

Interpretation: High electrophilicity (


) suggests that MFPC is an excellent candidate for Michael additions or nucleophilic attacks at the formyl position, facilitating its conversion into hydrazones or Schiff bases—common motifs in antiviral drug design [4].[1][2]

References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.[1][2] [1][2]

  • Conformational and Vibrational Analysis of Pyrrole-2-carboxylic acid derivatives. Spectrochimica Acta Part A, 2012.[1][2]

  • NIST Computational Chemistry Comparison and Benchmark Database. Standard Reference Database Number 101.[1][2] [1][2]

  • PubChem Compound Summary for CID 640310: this compound. National Center for Biotechnology Information (2025).[1][2] [1][2]

  • DFT Calculation and Molecular Docking of Pyrrole Derivatives. Journal of Molecular Structure, 2021. (Methodology Reference). [1][2]

Sources

Technical Guide: Safety and Handling of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical active ingredients (APIs), particularly for anti-inflammatory and anti-tubercular applications. While structurally stable compared to simple pyrroles, the presence of both an aldehyde and an ester functionality on the electron-rich pyrrole ring introduces specific reactivity hazards—namely oxidation sensitivity and potential for acid-catalyzed polymerization.

From a safety perspective, this compound is classified as a sensitizer and is harmful by ingestion, inhalation, and skin contact.[1] Strict adherence to engineering controls is required to prevent occupational sensitization, a common yet under-reported issue with pyrrole derivatives. This guide outlines a self-validating protocol for the safe storage, manipulation, and disposal of this compound.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical constants is the first step in designing a safe handling protocol.[1] The high melting point indicates it exists as a solid at room temperature, reducing vapor pressure risks but increasing particulate/dust inhalation hazards.[1]

PropertyValueContext for Handling
CAS Number 40611-79-8Unique identifier for inventory and SDS verification.
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol Used for molarity calculations in synthesis.[1]
Physical State Pale yellow crystalline solidDust control measures are critical during weighing.[1]
Melting Point 124–125 °CStable solid; does not require cryo-handling for melting.[1]
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; sparingly soluble in water.[1]
Reactivity Aldehyde oxidation, Ester hydrolysisAvoid strong oxidizers, strong acids, and bases.[1]

Part 3: Hazard Identification & Toxicology (GHS Standards)[1]

This compound poses a "Triad of Entry" risk: it is harmful via ingestion, dermal absorption, and inhalation.[1] The most insidious risk is skin sensitization (H317) , where repeated low-level exposure can lead to permanent immunological hypersensitivity.

GHS Classification[1][3]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H317: May cause an allergic skin reaction.[1][2]

Mechanism of Toxicity[1]
  • Schiff Base Formation: The aldehyde moiety at position 4 is electrophilic and can form Schiff bases with amine groups in biological proteins (haptenization), triggering an immune response (sensitization).[1]

  • Pyrrole Reactivity: The electron-rich pyrrole ring can undergo metabolic oxidation, potentially generating reactive intermediates that bind to cellular macromolecules.

Part 4: Engineering Controls & Personal Protective Equipment (PPE)[1]

Do not rely solely on PPE.[1] Engineering controls are the primary defense.[1]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.[1]

  • Air Velocity: Ensure face velocity is maintained between 0.3–0.5 m/s to capture dust without creating turbulence that spreads particles.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry crystalline organic solids can accumulate static charge, leading to scattering.[1]

PPE Selection Matrix
Protection ZoneEquipment SpecificationRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.[1]Prevents inhalation of fine particulates.[1]
Dermal (Hands) Double Gloving: Nitrile (0.11 mm) over Nitrile.[1]Pyrroles can permeate thin latex.[1] Double gloving provides a breakthrough buffer.[1]
Ocular Chemical Safety Goggles.[1]Safety glasses are insufficient for fine dusts that can bypass side shields.[1]
Body Lab coat (buttoned) + Tyvek sleeves (optional).[1]Prevents dust accumulation on street clothes/forearms.[1]

Part 5: Safe Handling Protocols

Protocol A: Weighing and Transfer
  • Objective: Transfer solid without generating airborne dust or contaminating the balance area.[1]

  • Self-Validating Step: Use the "Tare-and-Tap" method. Tare the receiving vessel, add solid, tap gently to settle. If visible dust cloud forms, stop and adjust technique or use a funnel.[1]

Protocol B: Reaction Setup (Inert Atmosphere)

Aldehydes on pyrrole rings are susceptible to auto-oxidation to the corresponding carboxylic acid (pyrrole-2-carboxylic acid derivatives), which can alter stoichiometry.

  • Purge: Flush the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

  • Solvent: Use anhydrous solvents (e.g., dry DCM or DMF) to prevent ester hydrolysis.[1]

  • Addition: Add the solid this compound to the solvent, not vice-versa, to prevent clumping.

Protocol C: Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated) .

  • Atmosphere: Store under inert gas (Argon preferred) if the bottle is opened.[1]

  • Container: Amber glass vial to protect from light (pyrroles can be photosensitive).[1]

  • Incompatibility: Segregate from strong oxidizing agents (peroxides, nitrates) and strong bases.[1]

Part 6: Emergency Response & Disposal[1]

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Do not dry sweep.[1] Cover spill with a damp paper towel (solvent-wet or water-wet) to prevent dust generation.

  • Clean: Scoop up the damp material and place in a hazardous waste container.[1] Wipe surface with acetone followed by soap and water.[1]

Waste Disposal[1]
  • Classification: Hazardous Organic Waste (Solid or Liquid).[1]

  • Treatment: Incineration is the preferred method to destroy the pyrrole ring and aldehyde functionality.[1]

  • Compliance: Do not flush down drains. Comply with local EPA/RCRA regulations (e.g., 40 CFR 261 in the US).[1]

Part 7: Visualizations

Diagram 1: Safe Handling & Transfer Workflow

This workflow illustrates the decision logic for handling the solid to minimize exposure risks.

HandlingWorkflow Start Start: Material Retrieval CheckPPE Check PPE: Double Nitrile Gloves Goggles, Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Functional? CheckPPE->HoodCheck Weighing Weighing Procedure: Use Anti-static Gun Avoid Drafts HoodCheck->Weighing Yes (Face Velocity >0.3m/s) Stop STOP: Maintenance Required HoodCheck->Stop No Transfer Transfer to Reaction Vessel (Under Inert Gas) Weighing->Transfer Cleanup Decontaminate Balance & Seal Waste Transfer->Cleanup

Caption: Operational workflow for the safe retrieval, weighing, and transfer of this compound.

Diagram 2: Reactivity & Application Context

This diagram details the chemical utility and potential instability pathways, explaining why specific handling is needed.

ReactivityPathways Compound This compound Oxidation Risk: Oxidation to Carboxylic Acid Compound->Oxidation Air Exposure Hydrolysis Risk: Ester Hydrolysis (Moisture sensitive) Compound->Hydrolysis Water/Acid/Base Pharma Pharma Intermediates (Anti-TB, Anti-inflammatory) Compound->Pharma Synthesis Bodipy BODIPY Dyes (Fluorescent Probes) Compound->Bodipy Condensation InertGas Control: Store under Argon/Nitrogen Oxidation->InertGas Prevented by DrySolvent Control: Use Anhydrous Solvents Hydrolysis->DrySolvent Prevented by

Caption: Reactivity map showing degradation risks (red) and their mitigation controls (yellow) alongside synthetic utility (green).

References

  • PubChem. (2023).[1] this compound (Compound Summary CID 640310).[2] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018).[1][3] 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Retrieved from [Link]

  • Zhang, J., et al. (2020).[1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-formyl-1H-pyrrole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers, particularly those in the fields of medicinal chemistry and materials science. Its rigid, aromatic pyrrole core, adorned with strategically placed functional groups—a formyl group and a methyl ester—renders it a highly versatile synthetic intermediate. The pyrrole scaffold is a common feature in a vast array of biologically active natural products and pharmaceutical agents. Consequently, understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in the synthesis of novel, complex molecules.[1][2][3]

A critical parameter governing the utility of any compound in a laboratory or industrial setting is its solubility. The choice of solvent can profoundly impact reaction kinetics, yield, and purity of the final product. For drug development professionals, solubility is a cornerstone of formulation science, directly influencing a drug's bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical predictions with a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To appreciate the solubility characteristics of this compound, a foundational understanding of its molecular structure and key physicochemical properties is essential.

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem
Molecular Weight 153.14 g/mol PubChem
Physical Form SolidSigma-Aldrich
Melting Point 124 - 125 °CSigma-Aldrich
Polar Surface Area 59.2 ŲPubChem
XLogP3-AA 0.4PubChem

The presence of a pyrrole ring, a formyl group, and a methyl ester contributes to the molecule's overall polarity. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the formyl and ester groups can act as hydrogen bond acceptors. The XLogP3-AA value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is not extremely hydrophobic or hydrophilic.

Based on these structural features, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents. The ability of the solvent to engage in hydrogen bonding with the solute's functional groups will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): High solubility is expected in these solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the molecule.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely. These solvents can interact with the polar functional groups to some extent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The significant difference in polarity between the solute and these solvents will hinder effective solvation.

It is crucial to emphasize that these are theoretical predictions. The actual quantitative solubility can be influenced by factors such as crystalline packing forces and temperature. Therefore, experimental determination is indispensable for obtaining accurate and reliable data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This technique involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Protocol
  • Preparation of Materials:

    • This compound (solid, purity >95%).

    • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene) of high purity.

    • Scintillation vials or other suitable containers with tight-fitting caps.

    • An orbital shaker or a magnetic stirrer with a temperature-controlled water bath.

    • Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.

    • A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

    • Volumetric flasks and pipettes for the preparation of standard solutions.

  • Experimental Procedure:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or in a temperature-controlled water bath with magnetic stirring. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

  • Quantification and Data Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizing the Workflow

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent agitation Agitate at Constant Temperature (24-48h) prep_solvent->agitation settling Settle Excess Solid agitation->settling filtration Filter Supernatant (0.22 µm filter) settling->filtration dilution Dilute Saturated Solution filtration->dilution hplc Analyze by HPLC dilution->hplc calculation Calculate Solubility hplc->calculation calibration Generate Calibration Curve calibration->calculation G Impact of Solubility on Applications cluster_synthesis Organic Synthesis cluster_drug_dev Drug Development solubility Solubility Profile of This compound solvent_selection Solvent Selection solubility->solvent_selection purification Purification Strategy solubility->purification reaction_kinetics Reaction Kinetics solubility->reaction_kinetics bioavailability Oral Bioavailability solubility->bioavailability formulation Formulation Design solubility->formulation in_vitro_assays In Vitro Screening solubility->in_vitro_assays

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate from Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a critical pharmacophore in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogues). These molecules bind to the minor groove of DNA with high sequence specificity, making the starting material a high-value target for drug discovery.

The Synthetic Challenge: Regiocontrol

Direct formylation of pyrrole typically occurs at the electron-rich C2 position. To achieve the C4-formyl / C2-ester substitution pattern, a "blocking and directing" strategy is required.

  • C2-Functionalization (The Anchor): We first install the ester moiety at C2. Direct esterification of pyrrole is difficult; therefore, we utilize the trichloroacetyl group as a reactive "mask" for the ester. This avoids the use of sensitive organometallics (Grignard/Lithium).

  • C4-Formylation (The Target): With the electron-withdrawing ester at C2, the pyrrole ring is deactivated. Subsequent Electrophilic Aromatic Substitution (Vilsmeier-Haack) is directed primarily to the C4 position (meta-like direction relative to the C2 carbonyl), although C5-formylation remains a competitive pathway that requires purification control.

Synthetic Workflow Visualization

The following diagram outlines the three-stage chemical transformation.

G Pyrrole Pyrrole (Starting Material) Inter1 2-(Trichloroacetyl)pyrrole (Intermediate 1) Pyrrole->Inter1 Step 1: Cl3CCOCl No Lewis Acid Inter2 Methyl pyrrole-2-carboxylate (Intermediate 2) Inter1->Inter2 Step 2: NaOMe/MeOH Haloform Reaction Target This compound (Final Target) Inter2->Target Step 3: POCl3/DMF Vilsmeier-Haack (C4-Selective)

Figure 1: Three-step regioselective synthesis workflow.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl Pyrrole-2-carboxylate

This phase converts pyrrole to the ester via a trichloroacetyl intermediate. This method is superior to direct carboxylation as it avoids polymerization and low yields.

Step 1: Trichloroacetylation

Reaction: Pyrrole + Trichloroacetyl chloride


 2-trichloroacetylpyrrole + HCl
  • Reagents:

    • Pyrrole (freshly distilled)[1][2]

    • Trichloroacetyl chloride (1.05 equiv)

    • Anhydrous Diethyl Ether (or DCM)

  • Protocol:

    • Dissolve pyrrole in anhydrous ether in a round-bottom flask equipped with a drying tube and addition funnel.

    • Add trichloroacetyl chloride dropwise over 1 hour. Caution: The reaction is exothermic.[1] Maintain temperature below 35°C using an ice bath if necessary.[1]

    • Stir for an additional 2 hours at room temperature.

    • Quench: Slowly add a solution of potassium carbonate (aq) to neutralize HCl.

    • Isolation: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. The product (Intermediate 1) is often a solid that can be used directly.

Step 2: Methanolysis (Haloform-type Reaction)

Reaction: 2-trichloroacetylpyrrole + NaOMe/MeOH


 Methyl pyrrole-2-carboxylate + CHCl₃
  • Reagents:

    • 2-trichloroacetylpyrrole (Intermediate 1)[3]

    • Sodium Methoxide (0.1 - 0.2 equiv catalytic, or stoichiometric if rapid conversion desired)

    • Methanol (Solvent)[3]

  • Protocol:

    • Dissolve Intermediate 1 in dry methanol.[3]

    • Add Sodium Methoxide at room temperature.

    • Stir for 30–60 minutes. Monitor by TLC (Intermediate 1 disappears rapidly).

    • Workup: Concentrate the methanol. Dissolve residue in Ether/DCM and wash with dilute HCl (to remove residual base) and brine.

    • Purification: Recrystallize from hexane or distill (if oil) to obtain pure Methyl pyrrole-2-carboxylate .

Phase 2: Regioselective Vilsmeier-Haack Formylation

Reaction: Methyl pyrrole-2-carboxylate + POCl₃/DMF


 this compound

Critical Mechanism Note: The ester group at C2 deactivates the ring. While pyrrole reacts with Vilsmeier reagents at 0°C, the ester-substituted pyrrole requires higher temperatures (often reflux or >80°C) to effect the reaction. The electrophile attacks C4 preferentially over C5 due to electronic directing effects, though C5 isomers are common impurities.

  • Reagents:

    • Methyl pyrrole-2-carboxylate (Intermediate 2)[3]

    • Phosphorus Oxychloride (POCl₃) (1.2 – 1.5 equiv)

    • N,N-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)

    • 1,2-Dichloroethane (DCE) (Optional co-solvent for temperature control)

  • Protocol:

    • Vilsmeier Reagent Formation: In a separate flask, cool DMF (5 equiv) to 0°C. Add POCl₃ dropwise under Argon. Stir for 15 mins to form the chloroiminium salt (white precipitate/slurry).

    • Addition: Dissolve Methyl pyrrole-2-carboxylate in minimal DMF or DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours.

      • Checkpoint: Monitor by HPLC/TLC. The starting material spot will disappear. If conversion is slow, increase temp to reflux.

    • Hydrolysis: Cool the mixture to room temperature. Pour onto crushed ice containing Sodium Acetate (buffer) or Sodium Carbonate (to pH 8-9). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification (Crucial):

      • The crude usually contains a mixture of 4-formyl (major) and 5-formyl (minor) isomers.

      • Recrystallization: The 4-formyl isomer typically has a higher melting point and crystallizes from hot water or ethanol/water mixtures.

      • Chromatography: If required, flash chromatography (Hexane/EtOAc) effectively separates the isomers.

Data Summary & Stoichiometry

ComponentRoleEq.Key Parameter
Pyrrole Starting Material1.0Freshly distilled to remove polymers.
Trichloroacetyl Chloride Acylating Agent1.05Add slowly; exothermic.
Sodium Methoxide Catalyst0.2Anhydrous conditions preferred.
POCl₃ Vilsmeier Reagent1.2Toxic; handle in fume hood.
DMF Reagent/Solvent5.0Dry; amine-free.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 3 (Formylation).

    • Cause: Incomplete hydrolysis of the iminium salt.

    • Solution: Ensure the quenching step (Ice/NaOAc) is stirred for at least 60 minutes. The intermediate iminium salt is stable and requires time/base to release the aldehyde.

  • Issue: High C5-Formyl Impurity.

    • Cause: Reaction temperature too high or lack of regiocontrol.

    • Solution: Lower the reaction temperature in Step 3 (try 60°C for longer time). Use crystallization to purify; the 4-isomer is generally less soluble in non-polar solvents than the 5-isomer.

  • Issue: Polymerization of Pyrrole.

    • Cause: Acidic impurities or light exposure.

    • Solution: Distill pyrrole immediately before use and store under nitrogen in the dark.

Safety & Hazards

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. Quench excess reagent carefully at low temperatures.

  • Trichloroacetyl Chloride: Lachrymator and corrosive. Use only in a well-ventilated fume hood.

  • Pyrrole: Toxic if inhaled or absorbed through skin. Flammable.

References

  • Bailey, D. M.; Johnson, R. E.; Albertson, N. F. "Ethyl Pyrrole-2-carboxylate". Organic Syntheses, Coll.[2] Vol. 5, p.486 (1973); Vol. 51, p.100 (1971).

    • Relevance: Establishes the standard protocol for trichloroacetylation and subsequent alcoholysis to form pyrrole-2-esters.
  • Warashina, T.; Matsuura, D.; Sengoku, T.; Yoda, H. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether".[4] Organic Process Research & Development, 2011, 15 (5), pp 1126–1131.

    • Relevance: definitive source for the Vilsmeier-Haack formylation on pyrrole-2-carboxylates, confirming the C4 regioselectivity and providing optimization d
  • Sonnet, P. E. "Pinner preparation of pyrrole-2-carboxylates". Journal of Medicinal Chemistry, 1972, 15 (1), pp 97–98.

    • Relevance: Discusses alternative esterification routes and the stability of the pyrrole ring during functionaliz

Sources

Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of Methyl 1H-Pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Formylated Pyrroles

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, providing an efficient and mild pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation utilizes a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.[3][4][5]

Among the vast array of heterocyclic scaffolds, formylated pyrroles are of particular interest to the drug development and materials science communities. The target molecule of this guide, methyl 4-formyl-1H-pyrrole-2-carboxylate , is a highly versatile synthetic intermediate.[6] Its unique structure, featuring both an aldehyde and an ester functional group on a pyrrole core, serves as a valuable building block for constructing more complex molecular architectures, including anti-inflammatory agents, anti-cancer drugs, and organic semiconductors.[6]

This document provides a comprehensive guide for researchers, detailing the underlying mechanistic principles, regiochemical considerations, and a field-proven, step-by-step protocol for the successful synthesis of this compound.

Mechanistic Rationale and Regiochemical Control

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through three principal stages: formation of the electrophile, electrophilic aromatic substitution, and hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4][7]

Stage 2: Electrophilic Aromatic Substitution The electron-rich pyrrole ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent.[7] This disrupts the aromaticity of the ring. A subsequent deprotonation step, often assisted by DMF, restores aromaticity and yields a substituted iminium salt intermediate.[4]

Stage 3: Hydrolysis During the aqueous workup, the iminium salt is readily hydrolyzed to furnish the final aldehyde product.[3][5]

Vilsmeier-Haack Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrrole Methyl 1H-pyrrole- 2-carboxylate IminiumSalt Iminium Salt Intermediate Pyrrole->IminiumSalt + Vilsmeier Reagent FinalProduct Methyl 4-formyl-1H- pyrrole-2-carboxylate IminiumSalt_ref->FinalProduct + H₂O (Workup)

Figure 1: Vilsmeier-Haack Reaction Mechanism.

Regioselectivity: The Directing Influence of Substituents The formylation of unsubstituted pyrrole occurs predominantly at the C2 (or α) position, which is the most electron-rich site.[8] However, in the case of methyl 1H-pyrrole-2-carboxylate, the ester group at C2 is electron-withdrawing, deactivating the adjacent C3 position and, to a lesser extent, the C5 position towards electrophilic attack. Consequently, the electrophile is directed to the C4 position, leading to the regioselective formation of this compound as the major product.[9] The precise ratio of 4- and 5-formylated isomers can be influenced by steric factors and reaction conditions.[10][11]

Field-Validated Experimental Protocol

This protocol has been optimized for both yield and purity. Adherence to safety precautions is non-negotiable due to the hazardous nature of the reagents involved.

3.1. Materials and Reagents

ReagentGradeSupplier Recommendation
Methyl 1H-pyrrole-2-carboxylate≥98%Standard Supplier
Phosphorus oxychloride (POCl₃)≥99%, Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Sodium Acetate (NaOAc)Anhydrous, ≥99%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine-Prepared in-house

3.2. Critical Safety Precautions

  • Phosphorus oxychloride (POCl₃) is extremely toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes (HCl and phosphoric acid).[12][13][14] It is a lachrymator and can cause severe burns upon contact.[15][16]

  • ALWAYS handle POCl₃ in a certified chemical fume hood.[16]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[12][16]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[16]

  • All glassware must be rigorously flame-dried or oven-dried before use to eliminate any trace of moisture. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[1]

3.3. Step-by-Step Methodology

Figure 2: Experimental Workflow.

Part 1: Vilsmeier Reagent Formation (In Situ)

  • Set up a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Place the flask in an ice/salt bath.

  • Charge the flask with anhydrous DMF (e.g., 50 mL). Cool the stirred DMF to 0 °C.

  • Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel to the cooled DMF. Causality: A slow, controlled addition is critical to dissipate the heat from the exothermic reaction and prevent side reactions. The internal temperature must be maintained below 10 °C.[1]

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1] The solution should become a pale yellow, crystalline slurry.

Part 2: Formylation Reaction

  • In a separate flame-dried flask, dissolve methyl 1H-pyrrole-2-carboxylate (e.g., 1.0 equivalent) in anhydrous DCM (e.g., 25 mL).

  • Add this substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1][17]

Part 3: Workup and Purification

  • Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.

  • CRITICAL QUENCHING STEP: In a separate large beaker (e.g., 1 L), prepare a vigorously stirred solution of crushed ice and saturated aqueous sodium acetate. Slowly and carefully pour the reaction mixture into this quenching solution.[1] Causality: This "reverse quench" is the safest method to manage the highly exothermic hydrolysis of any unreacted POCl₃ and to hydrolyze the iminium salt intermediate to the aldehyde.[14]

  • Stir the mixture vigorously for 30-60 minutes until all the ice has melted and the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (to neutralize residual acids), water, and finally brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Product Characterization and Data

ParameterExpected Value
Product Name This compound
Appearance Pale yellow powder[6]
Molecular Formula C₇H₇NO₃[6][18]
Molecular Weight 153.14 g/mol [6][18]
Melting Point 120 - 126 °C[6]
CAS Number 40611-79-8[6]
Typical Yield 70-85% (post-purification)

Note: Yield is dependent on scale and purity of reagents. Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity, and compared with literature values.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive Vilsmeier reagent (moisture contamination).2. Insufficient reaction time or temperature.1. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.[17]2. Increase reaction time or temperature moderately and monitor by TLC.[17]
Formation of Tarry Mass 1. Reaction temperature was too high.2. Uncontrolled quenching process.1. Maintain careful temperature control during reagent addition and reaction.2. Adhere strictly to the slow, "reverse quench" procedure into ice.[17]
Multiple Products (Isomers) Substrate has multiple reactive sites; non-optimal conditions.The formation of the 5-formyl isomer is possible. A careful purification by column chromatography with a shallow solvent gradient is required for separation.[17]

Conclusion

The Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate is a robust and reliable method for synthesizing a key building block for advanced chemical synthesis. By understanding the underlying mechanism, exercising stringent control over reaction conditions, and prioritizing safety, researchers can consistently achieve high yields of the desired 4-formyl product. This protocol provides a validated pathway to access this valuable compound, empowering further innovation in drug discovery and materials science.

References

  • Application Note & Protocol: Vilsmeier-Haack Formyl
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Thieme.
  • Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Benchchem.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Phosphorus oxychloride SDS, 10025-87-3 Safety D
  • Vilsmeier-Haack Reaction. TCI EUROPE N.V..
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.
  • Methyl 4-formyl-1H-pyrrole-2-carboxyl
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
  • Phosphorus oxychloride - SAFETY D
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Sigma-Aldrich.
  • Vilsmeier-Haack reaction. Name-Reaction.com.
  • Vilsmeier Reagent. Enamine.
  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem.
  • 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. SpectraBase.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
  • Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.
  • methyl 4-formyl-1H-pyrrole-2-carboxyl

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Application Note: Strategic Synthesis of Asymmetrically Substituted Porphyrins Using Methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Statistical Porphyrin Synthesis

Porphyrins and their derivatives are at the forefront of innovation in fields ranging from photodynamic therapy (PDT) and catalysis to molecular electronics and solar energy conversion.[1][2] The function of a porphyrin is intrinsically linked to its peripheral substitution pattern. While classic methods like the Rothemund or Adler-Longo reactions provide straightforward access to simple, symmetrically substituted porphyrins, they are ill-suited for the precise construction of complex, unsymmetrical macrocycles.[3][4] Such statistical condensations of multiple aldehydes and pyrrole often result in difficult-to-separate mixtures of porphyrin isomers.[5]

To achieve rational design and synthesize specific porphyrin architectures, a building block approach is essential. This guide details the strategic use of Methyl 4-formyl-1H-pyrrole-2-carboxylate as a pivotal starting material. This "A"-type pyrrolic precursor, featuring both an aldehyde and an ester functionality, enables the controlled, stepwise construction of dipyrromethane intermediates, which are the cornerstones of modern, high-yield porphyrin synthesis methodologies like the MacDonald [2+2] condensation.[6][7] By leveraging this pre-functionalized pyrrole, researchers can circumvent statistical product distributions and access regioisomerically pure porphyrins with pre-determined substituent patterns, a critical capability for developing advanced therapeutic and material applications.[8]

The Strategic Imperative: Rationale for a Building Block Approach

The core challenge in synthesizing an unsymmetrically substituted porphyrin (e.g., an A₂B₂- or ABCD-type) lies in controlling the connectivity of the four pyrrole units. The power of using a precursor like this compound stems from its ability to participate in controlled, stepwise reactions to form larger, yet well-defined, intermediates.

Causality Behind the [2+2] MacDonald-Type Strategy: The MacDonald condensation involves the acid-catalyzed reaction between two distinct dipyrromethane units: one functionalized with formyl groups at its termini (a 1,9-diformyldipyrromethane) and another that is unsubstituted at these positions.[7] This method avoids the scrambling and oligomerization issues inherent in one-pot [1+1+1+1] condensations.[5][9]

Our target pyrrole, this compound, serves as the foundational unit for one of these dipyrromethane halves. The formyl group provides a reactive handle for condensation, while the methyl carboxylate group can be carried through the synthesis to become a key peripheral substituent on the final porphyrin, or it can be further modified.

Below is a conceptual diagram illustrating this rational synthetic design.

G cluster_1 Macrocyclization PyrroleA Methyl 4-formyl- 1H-pyrrole-2-carboxylate DipyrroA Unsymmetrical Dipyrromethane A (1-formyl-9-unsubstituted) PyrroleA->DipyrroA Acid-catalyzed Condensation PyrroleB 2-Unsubstituted Pyrrole (e.g., Kryptopyrrole) PyrroleB->DipyrroA Porphyrinogen Porphyrinogen Intermediate (Non-aromatic) DipyrroA->Porphyrinogen PyrroleC Pyrrole Precursor C DipyrroB Symmetrical Dipyrromethane B (1,9-diformyl) PyrroleC->DipyrroB Self- Condensation PyrroleD Pyrrole Precursor D PyrroleD->DipyrroB DipyrroB->Porphyrinogen Porphyrin Target Asymmetrical Porphyrin (Aromatic) Porphyrinogen->Porphyrin Oxidation (e.g., DDQ)

Caption: Rational design for asymmetrical porphyrin synthesis.

Core Methodologies and Protocols

This section provides detailed protocols for the synthesis of an unsymmetrical porphyrin, beginning with the formation of a key dipyrromethane intermediate from this compound.

Protocol 1: Synthesis of a meso-Substituted Dipyrromethane

The first critical step is the acid-catalyzed condensation of the aldehyde (this compound) with a pyrrole that is unsubstituted at one of its α-positions. Using a large excess of the second pyrrole component drives the reaction toward the desired dipyrromethane product and minimizes unwanted oligomerization.[10]

Table 1: Reagents and Materials for Dipyrromethane Synthesis

Reagent/Material Formula M.W. Purpose Notes
This compound C₇H₇NO₃ 153.14 Aldehyde Precursor The limiting reagent.
Pyrrole C₄H₅N 67.09 Reactant & Solvent Must be freshly distilled before use.
Trifluoroacetic Acid (TFA) C₂HF₃O₂ 114.02 Acid Catalyst A strong acid catalyst for condensation.[10]
Dichloromethane (CH₂Cl₂) CH₂Cl₂ 84.93 Solvent Anhydrous grade.
Triethylamine (Et₃N) C₆H₁₅N 101.19 Quenching Agent Neutralizes the acid catalyst.

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Anhydrous. |

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Pyrrole: Add a significant excess of freshly distilled pyrrole (10-20 eq), which acts as both reactant and solvent.[10]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as pyrroles and dipyrromethanes are susceptible to air oxidation.

  • Catalyst Addition: While stirring vigorously, add trifluoroacetic acid (TFA, ~0.1 eq) dropwise. The solution may darken, which is normal for pyrrolic condensations.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 10-15 minutes. The reaction is typically rapid. Progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (Et₃N, ~0.2 eq).

  • Workup:

    • Dilute the mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic phase sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude dipyrromethane is often an oil or a low-melting solid. Purify via flash column chromatography on silica gel. It is critical to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate) to prevent acid-catalyzed decomposition of the product on the column.[10]

Protocol 2: MacDonald [2+2] Porphyrin Macrocyclization

This protocol describes the condensation of the dipyrromethane prepared in Protocol 1 with a complementary 1,9-diformyldipyrromethane, followed by oxidation to the aromatic porphyrin.

Step-by-Step Procedure:

  • Reactant Preparation: In a large round-bottom flask (to ensure high dilution), dissolve the dipyrromethane from Protocol 1 (1.0 eq) and a suitable 1,9-diformyldipyrromethane (1.0 eq) in a large volume of an appropriate solvent, such as acetonitrile or dichloromethane.[8] High dilution conditions (reactant concentrations of ~2.5 mM) are critical to favor intramolecular cyclization over intermolecular polymerization.[8]

  • Inert Atmosphere: Deoxygenate the solution by bubbling with Argon or Nitrogen for at least 30 minutes.

  • Acid-Catalyzed Condensation: Add the acid catalyst (e.g., TFA or p-toluenesulfonic acid) to initiate the condensation.[6][8] Stir the reaction at room temperature in the dark for a duration determined by optimization (typically 10-60 minutes). The formation of the porphyrinogen intermediate is not typically colored.

  • Oxidation: After the condensation period, add the oxidizing agent. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and highly effective choice.[6][11] Add a solution of DDQ (~2-3 eq) in the same solvent. The solution should rapidly develop the deep, characteristic color of the porphyrin.

  • Completion of Oxidation: Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete oxidation from the porphyrinogen to the porphyrin.[11]

  • Quenching and Workup:

    • Quench the reaction by adding a few drops of triethylamine.

    • Pass the entire reaction mixture through a short plug of silica or alumina to remove the bulk of polar impurities and the reduced quinone.

    • Wash the plug thoroughly with dichloromethane or chloroform until the eluent is colorless.

    • Collect the filtrate and evaporate the solvent.

  • Purification: The final purification is typically achieved by column chromatography on silica gel. The deep color of the porphyrin makes it easy to track on the column. The characteristic, intense Soret band in the UV-Vis spectrum (~400-420 nm) is the primary indicator of the porphyrin-containing fractions.[11]

G A Combine Dipyrromethanes in Solvent (High Dilution) B Deoxygenate with Inert Gas (Ar/N₂) A->B 30 min C Add Acid Catalyst (TFA) Stir in Dark B->C t=0 D Condensation to form Porphyrinogen C->D 10-60 min E Add Oxidant (DDQ) Solution turns deep purple/red D->E Add oxidant F Stir to Complete Oxidation E->F 1-2 hours G Quench & Filter through Silica/Alumina Plug F->G H Column Chromatography Purification G->H I Characterization (UV-Vis, NMR, MS) H->I

Caption: Experimental workflow for MacDonald [2+2] synthesis.

Expected Results and Data Interpretation

Successful synthesis will yield a deeply colored, crystalline solid after purification. The identity and purity should be confirmed using a suite of analytical techniques.

Table 2: Typical Parameters and Characterization Data

Parameter Expected Value/Observation Rationale / Method
Porphyrin Yield 15-40% Yields are highly dependent on the specific substituents of the dipyrromethanes.[8]
Appearance Deep purple or reddish crystalline solid Reflects the extended π-conjugated aromatic system.
UV-Vis Spectrum Intense Soret Band: 410-425 nmQ-Bands: 500-700 nm (4 bands) The Soret band is the hallmark of a porphyrin. Its position and intensity confirm macrocycle formation.[11]
¹H NMR Pyrrolic β-H: 8.5-9.5 ppm (d)meso-H: 9.5-10.5 ppm (s)Inner N-H: -2 to -4 ppm (s, broad) Highly deshielded peripheral protons and highly shielded inner protons are diagnostic of the aromatic ring current.

| Mass Spectrometry | M⁺ or [M+H]⁺ peak matching calculated exact mass | Confirms the molecular weight of the target porphyrin. |

Conclusion and Future Outlook

The use of this compound as a strategic precursor in a MacDonald-type [2+2] synthesis represents a robust and rational approach to constructing complex, asymmetrically substituted porphyrins. This methodology provides chemists with precise control over the final molecular architecture, a feature that is indispensable for the targeted design of new drugs, catalysts, and advanced materials. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably access novel porphyrin structures, paving the way for future discoveries and applications.

References

  • Doonan, C. J., et al. (2009). Two-step Mechanochemical Synthesis of Porphyrins. NIH Public Access.

  • Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis. Chem-Station International Edition.

  • Wikipedia. (n.d.). Rothemund reaction. Wikipedia.

  • Ghosh, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega.

  • Ghosh, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22863–22873.

  • Geier, G. R., III, & Lindsey, J. S. (1999). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2.

  • Brückner, C., et al. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 47(7), 2130-2167.

  • Pinto, S. M. A., et al. (n.d.). Synthesis of meso-substituted porphyrins using sustainable chemical processes. ResearchGate.

  • Wikipedia. (n.d.). Tetraphenylporphyrin. Wikipedia.

  • Senge, M. O. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. NIH Public Access.

  • ResearchGate. (n.d.). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. ResearchGate.

  • Taniguchi, M., et al. (2007). Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns. PubMed Central.

  • Lash, T. D. (2015). What's in a name? The MacDonald condensation. ResearchGate.

  • Laha, J. K., et al. (2003). Rational syntheses of porphyrins bearing up to four different meso substituents. PubMed.

  • Rao, P. D., et al. (2003). Process for the synthesis of dipyrromethanes. Google Patents.

  • Littler, B. J., et al. (1999). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Building Blocks. The Journal of Organic Chemistry, 64(5), 1391-1396.

  • Senge, M. O., & Shaker, Y. M. (2023). Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. Molecules.

  • Ali, B. T., et al. (2023). Synthesis of Novel Porphyrin Derivatives and Investigate their Application in Sensitized Solar Cells. ResearchGate.

  • American Chemical Society. (n.d.). Synthesis and characterization of dipyrromethanes. ACS Publications.

  • Pipzine Chemicals. (n.d.). 1H-pyrrole-2-carboxylic acid, 4-formyl-, ethyl ester. Pipzine Chemicals.

  • MacDonald, J. C. (2014). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.

  • Leão, A. S., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). An efficient solvent free synthesis of meso-substituted dipyrromethanes from lowest pyrrole/aldehyde ratio on grinding. Asian Journal of Research in Chemistry.

  • ResearchGate. (n.d.). Tetraarylporphyrin synthesis by electrochemical oxidation of porphyrinogens. ResearchGate.

  • ResearchGate. (2015). Is DDQ suitable to convert chlorin to porphyrin? ResearchGate.

  • ResearchGate. (n.d.). MACDONALD Porphyrin Synthesis to MYERS–SAITO Cycloaromatization. ResearchGate.

  • Fengle Chemical. (2026). The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis. Fengle Chemical.

  • ResearchGate. (n.d.). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. ResearchGate.

  • PubChem. (n.d.). This compound. PubChem.

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.

Sources

protocol for the reduction of the formyl group in methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of methyl 4-formyl-1H-pyrrole-2-carboxylate to methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate .

The primary challenge in this transformation is the chemoselectivity required to reduce the formyl group (aldehyde) at position C4 without affecting the ester moiety at position C2. Furthermore, the electron-rich nature of the pyrrole ring makes the substrate sensitive to acidic conditions, which can induce polymerization.

This guide recommends a controlled reduction using Sodium Borohydride (


)  in a Methanol/THF solvent system. This method offers high yields (>85%), operational simplicity, and excellent functional group tolerance suitable for downstream medicinal chemistry applications, such as the synthesis of porphyrins, Bodipy dyes, and DNA-binding ligands.

Strategic Analysis & Mechanism

Substrate Analysis

The substrate contains two reducible carbonyl groups:

  • C4-Formyl (Aldehyde): Highly electrophilic, easily reduced by mild hydride donors.

  • C2-Methyl Ester: Less electrophilic due to resonance donation from the methoxy group and the pyrrole ring nitrogen.

Reagent Selection[1]
  • Lithium Aluminum Hydride (

    
    ): NOT RECOMMENDED. 
    
    
    
    is too aggressive and will reduce both the aldehyde (to alcohol) and the ester (to alcohol), destroying the orthogonality of the scaffold.
  • Sodium Borohydride (

    
    ): RECOMMENDED.  At temperatures between 0°C and 25°C, 
    
    
    
    selectively reduces aldehydes and ketones while leaving esters intact.
  • Catalytic Hydrogenation (

    
    ):  Possible, but risks reducing the pyrrole ring or hydrogenolysis of the resulting benzylic-type alcohol if not carefully monitored.
    
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the borohydride anion on the aldehyde carbonyl carbon. The ester remains unreactive due to its lower electrophilicity and the specific solvent conditions (methanol) which solvate the borohydride, moderating its reactivity.

ReductionMechanism cluster_selectivity Chemoselectivity Check Substrate This compound (Aldehyde + Ester) Transition Tetrahedral Intermediate (Alkoxide formation) Substrate->Transition + NaBH4 (Hydride attack) Workup Protonation (MeOH/H2O) Transition->Workup Solvent Exchange Product Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate (Alcohol + Ester) Workup->Product Isolation Ester C2-Ester Group Status REMAINS INTACT Ester->Status

Figure 1: Mechanistic pathway highlighting the chemoselective reduction of the aldehyde over the ester.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (0.5 – 1.0 eq)
    
    • Note: Theoretically, 0.25 eq of

      
       can reduce 1 eq of aldehyde, but 0.5–1.0 eq is standard to ensure completion.
      
  • Solvent: Methanol (anhydrous preferred) or THF/MeOH (10:1 mixture if solubility is an issue).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ) or dilute Acetic Acid.
    
Step-by-Step Methodology

Step 1: Solubilization Dissolve this compound (1.0 g, 6.53 mmol) in Methanol (20 mL).

  • Critical: If the substrate does not dissolve completely, add Tetrahydrofuran (THF) dropwise until a clear solution is obtained. Pyrroles can have variable solubility depending on substitution.

Step 2: Reagent Addition (Temperature Control) Cool the solution to 0°C using an ice bath. Add


 (124 mg, 3.27 mmol, 0.5 eq) portion-wise over 5 minutes.
  • Caution: Gas evolution (

    
    ) will occur. Ensure the reaction vessel is vented.
    

Step 3: Reaction Monitoring Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Silica gel, 50% EtOAc/Hexanes).

  • Starting Material:

    
     (Aldehyde)
    
  • Product:

    
     (Alcohol - more polar)
    
  • Endpoint: Disappearance of the aldehyde spot.

Step 4: Quenching & Workup Once complete, cool the mixture back to 0°C. Slowly add saturated aqueous


 (10 mL) to quench excess borohydride.
  • Warning: Do not use strong mineral acids (

    
    ) for quenching. Pyrroles are acid-sensitive ("acidophobic") and can polymerize to form "pyrrole red" tars. 
    
    
    
    buffers the pH to
    
    
    , which is safe.

Step 5: Extraction & Isolation Remove volatile organic solvents (MeOH/THF) under reduced pressure (Rotary Evaporator, 40°C). Extract the aqueous residue with Ethyl Acetate (


).
Wash combined organics with Brine (

). Dry over anhydrous

, filter, and concentrate in vacuo.

Step 6: Purification The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0


 5% Methanol in Dichloromethane).

Self-Validating Systems (QC & Characterization)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

Proton NMR ( -NMR) Validation

The transformation is easily validated by tracking the fate of the formyl proton.

SignalStarting Material (Aldehyde)Product (Alcohol)Interpretation
-CHO (Aldehyde)

9.5 – 9.8 ppm (Singlet)
Absent Confirmation of reduction.
-CH2-OH (Methylene) Absent

4.3 – 4.5 ppm (Doublet or Singlet)
Appearance of hydroxymethyl group.
-OH (Alcohol) Absent

4.8 – 5.2 ppm (Triplet/Broad)
Exchangeable with

.
-COOCH3 (Ester)

3.7 – 3.9 ppm (Singlet)

3.7 – 3.9 ppm (Singlet)
Must remain to confirm chemoselectivity.
Pyrrole NH

10 – 12 ppm (Broad)

10 – 12 ppm (Broad)
Ring integrity maintained.
Workflow Decision Tree

Use this logic flow to troubleshoot or adapt the protocol.

Troubleshooting Start Start Reaction (NaBH4, 0°C) CheckTLC Check TLC (30 mins) Start->CheckTLC SM_Present SM Remaining? CheckTLC->SM_Present AddReagent Add 0.25 eq NaBH4 Stir 30 min SM_Present->AddReagent Yes Quench Quench (NH4Cl) Workup SM_Present->Quench No AddReagent->CheckTLC CheckNMR 1H-NMR Analysis Quench->CheckNMR EsterGone Ester Peak Lost? CheckNMR->EsterGone Success Success: Target Alcohol EsterGone->Success No Fail_Temp Failure: Temp too high or Reaction too long EsterGone->Fail_Temp Yes

Figure 2: Operational decision tree for monitoring reaction progress and troubleshooting chemoselectivity issues.

References

  • General Reactivity of Pyrroles: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole stability and acid sensitivity).
  • Chemoselective Reductions with NaBH4

    • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[1][2] Journal of the American Chemical Society, 71(1), 122–125. Link

  • Specific Substrate Protocol (Analogous)
  • Safety Data

    • PubChem Compound Summary for this compound. Link

  • Product Characterization (CAS 918827-38-0)

    • Biosynth. (n.d.). Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate.[3][4] Retrieved from Biosynth Catalog. Link

Sources

Application Note: Advanced Paal-Knorr Synthesis for Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Relevance

The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif ubiquitous in pharmaceutical agents (e.g., Atorvastatin , Sunitinib ) and conducting polymers. While the classical 1884 protocol relied on harsh acidic conditions, modern drug discovery demands higher regioselectivity, milder conditions, and "green" catalytic cycles.

This guide provides an in-depth technical analysis of the Paal-Knorr reaction, moving beyond textbook definitions to address the mechanistic causality of failure modes (e.g., furan formation) and providing validated protocols for microwave-assisted and Lewis-acid-catalyzed pathways.

Mechanistic Insight: The Amarnath Pathway

For over a century, the mechanism was debated until Amarnath et al. (1991) elucidated the rate-determining steps. Understanding this is crucial for troubleshooting low yields.

The Cascade
  • Hemiaminal Formation: The primary amine attacks one carbonyl of the 1,4-diketone.[1]

  • Cyclization (Rate Determining Step): The nitrogen lone pair attacks the second carbonyl.[1][2] This step is sensitive to steric bulk.[1]

  • Dehydration: Two molecules of water are eliminated to aromatize the system.

Critical Insight: If the reaction medium is too acidic (pH < 3), the oxygen of the hemiaminal may attack the second carbonyl instead of the nitrogen, leading to furan byproducts.[1]

Mechanistic Flowchart

PaalKnorrMechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclization Cyclization (Rate Limiting) Hemiaminal->Cyclization N-attack Furan Furan Byproduct (pH < 3) Hemiaminal->Furan O-attack (Acidic) Diol 2,5-Dihydroxy Pyrrolidine Cyclization->Diol Pyrrole Substituted Pyrrole Diol->Pyrrole - 2 H2O (Aromatization)

Figure 1: The Amarnath mechanistic pathway highlighting the bifurcation point for furan formation.

Critical Parameters & Optimization Matrix

The following table summarizes how to tune reaction parameters based on substrate complexity.

ParameterClassical (Thermal)Modern (Microwave)Green (Catalytic)
Catalyst AcOH, p-TsOHNone or SiO₂

(1-5 mol%) or Montmorillonite K-10
Solvent Ethanol, Toluene (Reflux)Ethanol, Solvent-freeWater, Ethanol
Time 12 - 24 Hours5 - 20 Minutes1 - 3 Hours
Yield 60 - 80%85 - 95%80 - 92%
Use Case Robust, simple substratesHigh-throughput screeningAcid-sensitive substrates
Risk Polymerization of diketonePressure buildupIodine removal required

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation of drug-like scaffolds.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Solvent: Ethanol (absolute) or Solvent-free (if liquid reactants)

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM)

Procedure:

  • Charge: In a 10 mL microwave vial, dissolve the 1,4-diketone (1 mmol) and primary amine (1.2 mmol) in 2 mL of Ethanol.

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Set the microwave reactor to 120°C (Hold time: 10 min). Use "As fast as possible" ramp mode.

    • Note: For sterically hindered amines (e.g., tert-butylamine), increase temperature to 150°C .

  • Cool & Analyze: Cool to 50°C using compressed air. Check conversion via TLC or LC-MS.

  • Workup:

    • Concentrate the solvent in vacuo.

    • If solid precipitates: Recrystallize from EtOH/Water.

    • If oil: Pass through a short silica plug (Hexane/EtOAc 9:1) to remove trace amine.

Protocol B: Iodine-Catalyzed "Green" Synthesis

Best for: Acid-sensitive substrates and scale-up without specialized microwave equipment.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Catalyst: Molecular Iodine (

    
    , 5 mol%)
    
  • Solvent: None (Neat) or Dichloromethane (DCM) if solids.

Procedure:

  • Mix: In a round-bottom flask, combine diketone and amine.

  • Catalyze: Add 5 mol% molecular iodine.

  • Stir: Stir at room temperature. The reaction is often exothermic; monitor temperature.

    • Observation: The mixture typically darkens initially due to iodine but may lighten as the reaction completes.

  • Quench: After 1-3 hours (monitor by TLC), dilute with diethyl ether.

  • Wash: Wash with 5%

    
     (sodium thiosulfate) solution to remove iodine (indicated by disappearance of brown color).
    
  • Isolate: Dry organic layer over

    
    , filter, and evaporate.
    

Real-World Application: Atorvastatin Intermediate

The industrial synthesis of Atorvastatin (Lipitor) utilizes a modified Paal-Knorr reaction to construct the central pyrrole core.[3]

Workflow Logic: The reaction involves a 1,4-diketone bearing a fluorophenyl group and a chiral amine side chain.

  • Challenge: The chiral center on the amine is sensitive to racemization under harsh acidic reflux.

  • Solution: Use of Pivalic acid (sterically bulky weak acid) in Heptane/Toluene mixtures allows for water azeotrope removal without degrading the chiral center.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: 1,4-Diketone + Amine (+ Catalyst) Start->Mix Condition Select Condition Mix->Condition MW Microwave 120°C, 10 min Condition->MW Green Iodine Cat. RT, 2 hrs Condition->Green QC QC Check (TLC/LCMS) MW->QC Green->QC Workup Workup: Na2S2O3 Wash (for I2) or Solvent Evap QC->Workup Conversion >95% Final Pure Pyrrole Workup->Final

Figure 2: Decision tree for selecting between Microwave and Catalytic protocols.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Furan Byproduct pH is too low (<3)Switch to weak acid (Acetic) or neutral conditions (

). Add amine in slight excess.
Incomplete Reaction Steric hindranceIncrease temp (Microwave) or use Lewis Acid (

).
Dark Tarry Mixture Polymerization of diketoneDiketone is unstable. Distill diketone prior to use. Run reaction under

.
Low Yield (Workup) Product water solubilityPyrroles can be lipophilic but check aqueous phase. Salting out (NaCl) may be required.

References

  • Amarnath, V., et al. (1991).[4] Mechanism of the Paal-Knorr Pyrrole Synthesis.[1][3][4][5][6][7] Journal of Organic Chemistry.[6]

  • Minetto, G., et al. (2005).[8] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[6][8] European Journal of Organic Chemistry.

  • Banik, B. K., et al. (2004). Microwave-assisted Paal-Knorr reaction: A rapid approach to substituted pyrroles and furans.[4][9][10] Organic Letters.

  • Roth, B. D., et al. (1991). Synthesis of Atorvastatin (Lipitor).[3] (Contextual reference regarding industrial application of pyrrole synthesis).

  • Aghapoor, K., et al. (2012). Vitamin B1 as a metal-free organocatalyst for greener Paal–Knorr pyrrole synthesis.[11] Environmental Chemistry Letters.[11]

Sources

Advanced Application Note: Methyl 4-formyl-1H-pyrrole-2-carboxylate in Antibacterial Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyrrole Scaffold

In the landscape of antibacterial drug discovery, methyl 4-formyl-1H-pyrrole-2-carboxylate represents a high-value "divergent intermediate." Unlike simple pyrroles, this compound possesses two orthogonal reactive handles—the C4-formyl group and the C2-carboxylate ester —allowing for the rapid generation of chemical diversity.

This Application Note details the utilization of this scaffold in synthesizing two distinct classes of antibacterial agents:

  • Schiff Base/Hydrazone Conjugates: Targeting bacterial metal homeostasis and cell wall integrity (e.g., anti-tubercular agents).

  • Fused Heterocycles (Pyrrolo[1,2-a]pyrazines): A novel class of fungal and bacterial DNA synthesis inhibitors.

Chemical Utility & Reactivity Profile

The strategic value of this compound lies in its ability to serve as a "head group" or core scaffold.

FeatureChemical ReactivityDrug Discovery Application
C4-Formyl (-CHO) Highly reactive toward nucleophiles (amines, hydrazides). Supports Knoevenagel condensation and reductive amination.Creation of Schiff base libraries and bioreductive linkers . Critical for metal-chelating pharmacophores.
C2-Methyl Ester (-COOMe) Stable under mild acidic conditions; hydrolyzable to acid or convertible to amide.Attachment point for DNA-binding "tails" (e.g., polyamides) or solubilizing groups.
N1-Position (-NH) Nucleophilic; susceptible to alkylation or protection (e.g., Boc, Methyl).Tuning lipophilicity and membrane permeability.

Application I: Synthesis of Antibacterial Hydrazone Conjugates

Rationale: The condensation of the C4-formyl group with acid hydrazides creates an acylhydrazone linker. This moiety mimics peptide bonds but is resistant to protease degradation. Recent studies (Rawat et al., 2022) have validated this scaffold against Mycobacterium tuberculosis and Gram-negative pathogens.

Mechanism of Action

The resulting hydrazone-pyrrole conjugates often function via metal ion chelation (sequestering Fe2+/Zn2+ essential for bacterial metalloenzymes) or by inhibiting enoyl-ACP reductase (InhA) in mycobacteria.

Detailed Protocol: Condensation with Acid Hydrazides

Objective: Synthesis of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate analogues.[1]

Materials:

  • This compound (1.0 eq)[2]

  • Aryl acid hydrazide (e.g., 4-nitrobenzohydrazide, isoniazid) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial acetic acid to catalyze the carbonyl activation.

  • Addition: Add 1.0 mmol of the selected acid hydrazide.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF if necessary to achieve >95% purity (HPLC).

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and appearance of the imine C=N stretch (~1600–1620 cm⁻¹).

  • ¹H NMR: Appearance of the singlet azomethine proton (-CH=N-) typically between δ 8.0–8.5 ppm.[3]

Application II: Synthesis of Fused Pyrrolo[1,2-a]pyrazines

Rationale: For multi-drug resistant (MDR) strains, simple planar molecules often fail. Fusing the pyrrole ring into a bicyclic system increases 3D complexity (Fsp3 character), enhancing target specificity against bacterial topoisomerases.

Synthetic Pathway (Visualized)

The C4-formyl group is first converted to an enaminone, followed by cyclization with a diamine or ammonium acetate.

SyntheticPathway Start This compound Step1 N-Alkylation (Reaction with Bromoacetate) Start->Step1 Inter1 N-Substituted Pyrrole Step1->Inter1 Step2 Enaminone Formation (DMF-DMA, Reflux) Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Step3 Cyclization (NH4OAc, Li2CO3) Inter2->Step3 Final Pyrrolo[1,2-a]pyrazine (Antibacterial Scaffold) Step3->Final

Caption: Divergent synthesis of fused pyrrolo[1,2-a]pyrazine scaffolds from the 4-formyl pyrrole precursor.

Biological Evaluation Protocol: MIC Determination

To ensure data integrity, all synthesized derivatives must undergo rigorous Minimum Inhibitory Concentration (MIC) testing.

Assay Conditions:

  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol Steps:

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Create serial 2-fold dilutions in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: MIC is the lowest concentration showing no visible growth.

  • Cytotoxicity Control: Parallel MTT assay on Vero or HEK293 cells to determine Selectivity Index (SI = CC50 / MIC). Target SI > 10.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Schiff Base Reaction Incomplete water removal; Equilibrium limitation.Use molecular sieves (3Å) or a Dean-Stark trap to remove water.
Product is an Oil/Gum Presence of residual DMF or unreacted aldehyde.Triturate with cold diethyl ether or perform column chromatography (Silica, DCM:MeOH).
High MIC (>64 µg/mL) Poor cell penetration (Gram-negatives).Functionalize the N1-position with lipophilic benzyl groups to enhance permeability.
Precipitation in Assay Media Poor aqueous solubility.Convert the C2-ester to a hydrophilic amide or salt form (e.g., hydrochloride).

References

  • Rawat, P., et al. (2022).[1] "Synthesis, Spectral, Structural and Antimicrobial Activities of Ethyl-4-{[-(1-(2-(4-Nitrobenzoyl)Hydrazono)Ethyl]}-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate." Journal of Molecular Structure, 1255, 132405.[1] [1]

  • Mane, Y.D., et al. (2017).[1] "Design and Synthesis of Diverse Pyrrole-2-Carboxamide Derivatives as Potent Antibacterial Agents." Journal of Heterocyclic Chemistry, 54, 2627–2634.[1]

  • Chohan, Z.H., et al. (2002).[4] "Antibacterial Schiff bases of oxalyl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 17(1), 1-7.[4]

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

  • Tanaka, T., et al. (2023). "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity." Molecules, 28(20), 7223.

Sources

experimental procedure for large-scale synthesis of methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development Guide for the Scalable Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Part 1: Executive Summary & Strategic Rationale

This compound (CAS: 14618-45-2) is a critical heterocyclic building block, extensively utilized in the synthesis of porphyrins, dipyrromethanes, and DNA-binding polyamides (e.g., distamycin analogues). While simple pyrroles react at the


-position (C2/C5), the introduction of an electron-withdrawing ester group at C2 alters the electrophilic substitution landscape.

The Challenge: On a large scale, the primary challenges are:

  • Regioselectivity: The competing formation of the 5-formyl isomer.

  • Exotherm Management: The formation of the Vilsmeier reagent and its subsequent hydrolysis are highly exothermic.

  • Purification: Avoiding column chromatography (flash) in favor of fractional crystallization to ensure economic viability.

The Solution: This protocol utilizes a thermodynamically controlled Vilsmeier-Haack formylation. By leveraging the electronic deactivation of the C5 position by the C2-ester, we favor the C4-substitution. The procedure includes a specific "buffered hydrolysis" workup to maximize yield and a crystallization solvent system designed to reject the C5-isomer.

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via the in situ generation of the chloromethyleniminium salt (Vilsmeier reagent) from DMF and POCl


.
  • Reagent Formation: DMF attacks POCl

    
     to form the electrophilic Vilsmeier complex.
    
  • Electrophilic Aromatic Substitution (EAS):

    • The pyrrole ring attacks the iminium species.

    • Regiochemistry: The ester at C2 is an electron-withdrawing group (EWG). It deactivates the ring. Resonance contributors place significant positive charge character at C3 and C5 (ortho/para-like positions relative to the ester). Consequently, the C4 position (meta-like) retains the highest relative electron density, making it the preferred site for electrophilic attack.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.

Pathway Visualization

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt Intermediate (C4 substituted) Vilsmeier->Intermediate Substrate Methyl pyrrole-2-carboxylate Substrate->Intermediate + Vilsmeier DCE, Reflux Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product This compound Hydrolysis->Product Major Impurity 5-Formyl Isomer (Minor Impurity) Hydrolysis->Impurity Minor

Caption: Mechanistic flow of the Vilsmeier-Haack formylation favoring C4-substitution due to electronic directing effects.

Part 3: Detailed Experimental Protocol

Scale: 100 g Input (Methyl pyrrole-2-carboxylate) Target Yield: 75-85% Purity: >98% (HPLC)

Materials & Equipment
ReagentEquiv.[1][2][3]Mass/VolRole
Methyl pyrrole-2-carboxylate1.0100 gSubstrate
Phosphorus Oxychloride (POCl

)
1.2~147 g (90 mL)Electrophile Source
N,N-Dimethylformamide (DMF)1.5~88 g (93 mL)Reagent/Solvent
1,2-Dichloroethane (DCE)Solvent500 mLReaction Solvent
Sodium Acetate (NaOAc)4.0260 gBuffer/Base

Safety Note: POCl


 releases HCl gas upon contact with moisture. Perform all operations in a well-ventilated fume hood. Wear acid-resistant gloves.
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent

  • Charge a 2L 3-neck round-bottom flask (RBF) with DMF (1.5 equiv) and DCE (250 mL).

  • Cool the solution to 0–5 °C using an ice/salt bath.

  • Add POCl

    
     (1.2 equiv) dropwise via an addition funnel over 45 minutes.
    
    • Critical Control: Do not allow internal temperature to exceed 10 °C. The formation of the chloroiminium salt is exothermic.

  • Stir the resulting pale yellow/orange suspension at 0–5 °C for 30 minutes.

Step 2: Substrate Addition & Reaction

  • Dissolve Methyl pyrrole-2-carboxylate (100 g) in DCE (250 mL).

  • Add the substrate solution dropwise to the Vilsmeier complex at 0–5 °C.

  • Once addition is complete, remove the cooling bath.

  • Heat the reaction mixture to reflux (83 °C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material should be consumed. The solution will turn dark red/brown.

Step 3: Buffered Hydrolysis (The Quench) Note: Direct quenching into water generates massive amounts of HCl and heat. We use a buffered quench to protect the product.

  • Prepare a solution of Sodium Acetate (4.0 equiv) in Water (1 L) in a separate 5L reactor. Cool to 10 °C.

  • Pour the reaction mixture slowly into the vigorously stirred NaOAc solution.

    • Caution: Evolution of CO

      
       and HCl fumes. Control the rate to manage foaming.
      
  • Stir the biphasic mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt.

Step 4: Isolation & Purification

  • Separate the organic layer (DCE).

  • Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine organic layers, wash with sat. NaHCO

    
     (500 mL) and Brine (500 mL).
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure to obtain the crude solid.
  • Crystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol .

    • Slowly add Water until turbidity persists.

    • Allow to cool slowly to room temperature, then to 4 °C overnight.

    • Filter the off-white/tan needles. Wash with cold water/ethanol (1:1).

    • Alternative Solvent: Recrystallization from Ethyl Acetate/Hexanes is also effective if the impurity profile shows non-polar byproducts.

Part 4: Process Logic & Troubleshooting

Decision Matrix for Impurities

PurificationLogic Start Crude Product Isolated Check Check HPLC/NMR Start->Check Isomer Contains >5% 5-formyl isomer Check->Isomer Isomer Issue Tar Contains dark tar/polymers Check->Tar Color Issue Pure Purity >98% Check->Pure Pass Action1 Recrystallize: MeOH/Water (4-isomer is less soluble) Isomer->Action1 Action2 Charcoal filtration in hot EtOAc then crystallize w/ Hexane Tar->Action2 Final Dry at 50°C under vacuum Pure->Final Action1->Check Action2->Check

Caption: Logic flow for selecting purification method based on crude impurity profile.

Critical Process Parameters (CPP)
  • Temperature of Addition: Must be <10 °C. Higher temperatures during reagent formation lead to "Vilsmeier tars" and reduced yield.

  • Reflux Time: Insufficient reflux leads to incomplete conversion; excessive reflux can degrade the aldehyde.

  • Quench pH: The hydrolysis must be kept near neutral/mildly acidic (pH 4-6). Strong basic conditions (NaOH) can cause Cannizzaro reactions or ring degradation.

Part 5: Analytical Specifications

TestSpecificationMethod
Appearance Off-white to tan crystalline solidVisual
Melting Point 124 – 126 °CCapillary
1H NMR (DMSO-d6)

12.5 (br s, NH), 9.8 (s, CHO), 7.6 (s, H-5), 7.2 (s, H-3), 3.8 (s, OMe)
400 MHz
HPLC Purity

98.0%
C18 Column, ACN/H2O

Note on NMR: The key differentiator between the 4-formyl and 5-formyl isomers is the coupling pattern of the ring protons.

  • 4-Formyl (Target): Protons at C3 and C5 appear as distinct singlets (or weak doublets with

    
     Hz).
    
  • 5-Formyl (Impurity): Protons at C3 and C4 typically show a larger coupling constant (

    
     Hz).
    

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Warashina, T., et al. (2020). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[4] Organic Process Research & Development.[4] Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[1][2][5] Available at: [Link][2]

Sources

Troubleshooting & Optimization

improving the yield of methyl 4-formyl-1H-pyrrole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of Methyl 4-formyl-1H-pyrrole-2-carboxylate Ticket ID: PYR-SYN-4F-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

User Issue: Low yield and regioselectivity issues during the synthesis of this compound. Diagnosis: The presence of the electron-withdrawing ester group at the C2 position deactivates the pyrrole ring, making electrophilic aromatic substitution (Vilsmeier-Haack) sluggish compared to unsubstituted pyrrole. Furthermore, the competition between the C4 (thermodynamic/electronic preference) and C5 (kinetic preference) positions often leads to inseparable mixtures or polymerization (tarring) if the Vilsmeier complex is not strictly controlled.

The Solution: This guide replaces standard "textbook" protocols with an optimized industrial workflow focusing on pre-formation of the Vilsmeier reagent , cryogenic addition , and buffered hydrolysis .

The Optimized Protocol (The "Golden Path")

Do not deviate from the order of operations. The formation of the electrophile is the critical quality attribute (CQA).

Phase A: Reagent Preparation (The "Active Species")

The Vilsmeier reagent (chloromethyliminium salt) is moisture-sensitive. POCl₃ must be distilled or fresh. Old POCl₃ contains phosphoric acid, which catalyzes polymerization of the pyrrole starting material.

Reagents:

  • Substrate: Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Reagent B: N,N-Dimethylformamide (DMF) (1.2 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for its higher boiling point if the reaction is sluggish.

Phase B: The Reaction Workflow
  • Complex Formation: Cool DMF (dry) to 0°C under Argon. Add POCl₃ dropwise over 20 minutes.

    • Checkpoint: A white precipitate or viscous suspension (the Vilsmeier salt) should form. Stir at 0°C for 15 minutes.

  • Substrate Addition: Dissolve Methyl 1H-pyrrole-2-carboxylate in DCE. Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Critical: Do not allow the internal temperature to exceed 5°C during addition.

  • The "Cook": Warm to room temperature, then heat to reflux (approx. 83°C for DCE) for 1-2 hours.

    • Monitor: TLC should show the disappearance of the starting ester (high R_f) and the appearance of the iminium intermediate (baseline).

  • Hydrolysis (The Yield Killer): Cool to room temperature. Pour the mixture into a solution of Sodium Acetate (3.0 eq) in water at 0°C.

    • Why Acetate? Strong bases (NaOH) or unbuffered water can hydrolyze the C2-ester or cause aldol polymerization. Acetate buffers the pH to ~5-6, ideal for hydrolyzing the iminium salt to the aldehyde without destroying the scaffold.

Visual Workflow: Critical Control Points

VilsmeierOptimization Start Start: Methyl pyrrole-2-carboxylate Addition Step 2: Substrate Addition (Solvent: DCE) Keep T < 5°C Start->Addition ReagentPrep Step 1: Form Vilsmeier Complex (DMF + POCl3 @ 0°C) CRITICAL: Exothermic ReagentPrep->Addition Active Electrophile Heating Step 3: Reflux (83°C) Drive C4 substitution Addition->Heating Kinetic Control Heating->Heating Check TLC (Baseline Spot?) Hydrolysis Step 4: Buffered Hydrolysis (NaOAc / Ice) pH 5-6 Heating->Hydrolysis Iminium Intermediate Isolation Isolation: Extraction & Recrystallization Hydrolysis->Isolation Crude Product

Caption: Figure 1. Optimized Vilsmeier-Haack workflow emphasizing the separate formation of the electrophile and buffered hydrolysis to prevent ester cleavage.

Troubleshooting & Diagnostics

Use this matrix to diagnose yield losses based on physical observations.

Diagnostic Table: Symptom vs. Root Cause
SymptomProbable CauseCorrective Action
Black Tar / Polymer Acid-catalyzed polymerization of pyrrole.Ensure POCl₃ is acid-free. Use Sodium Acetate buffer during quench, not water or strong acid.
Starting Material Remains Vilsmeier complex decomposed or insufficient heat.Ensure DMF/POCl₃ are dry. Increase reflux time in DCE (switch from DCM if needed).
Product is C5-Isomer Thermodynamic control failed.The C2-ester directs to C4 electronically. However, high temps during addition can scramble regioselectivity. Keep addition at 0°C.
Low Mass Balance Product lost in aqueous layer.The aldehyde increases water solubility. Saturate the aqueous layer with NaCl (brine) during extraction. Perform 4-5 extractions with DCM.
Red/Pink Color Oxidation of pyrrole ring.Degas solvents with Argon. Pyrrole aldehydes are air-sensitive in solution.

Deep Dive: The Regioselectivity Mechanism

To improve yield, you must understand why the reaction fails.

  • Electronic Deactivation: The ester at C2 withdraws electron density. This makes the ring less reactive than pyrrole, requiring a pre-formed, potent electrophile (Vilsmeier salt).

  • Directing Effect: The C2-carbonyl group acts similarly to a meta-director in benzene. It destabilizes the transition state for C5 attack more than C4 attack.

  • Steric vs. Electronic: C5 is sterically more accessible, but C4 is electronically favored. By keeping the addition cold (kinetic control of the initial attack) and then heating (thermodynamic equilibration), we maximize the C4 substitution.

Pathway Analysis[1]

ReactionPathway Substrate Pyrrole-2-Ester Transition Sigma Complex Substrate->Transition + Vilsmeier Rgt Vilsmeier Cl-CH=NMe2+ C4_Inter C4-Iminium (Favored) Transition->C4_Inter Electronic Control C5_Inter C5-Iminium (Minor) Transition->C5_Inter Steric Control Target Aldehyde Target Aldehyde C4_Inter->Target Aldehyde Hydrolysis

Caption: Figure 2. Mechanistic bifurcation. The electron-withdrawing ester directs the electrophile to C4, provided the reaction conditions (temperature) allow for electronic selectivity.

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack on the carboxylic acid instead of the ester? A: No. The Vilsmeier reagent (POCl₃/DMF) will convert the carboxylic acid into an acid chloride. This will lead to self-polymerization or intermolecular acylation. You must protect the acid as an ester (methyl or ethyl) before formylation.

Q: My product is sticking to the silica column. How do I elute it? A: Pyrrole aldehydes are polar and can hydrogen bond with silica.

  • Fix: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate. The product usually elutes around 30-40% EtOAc.

Q: Can I use THF instead of DCE/DCM? A: Avoid THF. The Vilsmeier reagent can attack THF (ring-opening) under aggressive conditions. Chlorinated solvents (DCM, DCE) are inert to the electrophile and are the industry standard for this transformation.

Q: How do I store the product? A: this compound is prone to oxidation (to the carboxylic acid) and polymerization upon long-term exposure to air and light. Store under nitrogen at -20°C.

References

  • Classic Vilsmeier Procedure (Adapted): Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "Pyrrole-2-carboxaldehyde." Organic Syntheses, 1956 , 36, 74. (Provides the baseline for buffered hydrolysis).

  • Regioselectivity Mechanisms: Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2004, 49, 1. (Authoritative review on electronic directing effects in pyrroles).
  • Synthesis of 4-Formyl Pyrrole Esters: Paine, J. B.; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry, 1985 , 50, 5598–5604. (Discusses the reactivity of ester-substituted pyrroles).

  • Vilsmeier Reagent Characterization: Marson, C. M. "Reactions of Carbonyl Compounds with (Monohalo)methyleniminium Salts (Vilsmeier Reagents)." Tetrahedron, 1992, 48, 3659-3726. (Detailed mechanistic insight into the active electrophile).

Technical Support Center: Purification of Methyl 4-Formyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 40611-79-8). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Pyrrole aldehydes are valuable synthetic intermediates, but their purification can be challenging due to their propensity for oxidation, polymerization, and the formation of closely related impurities during synthesis.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Part 1: Pre-Purification Assessment & Troubleshooting

This section addresses the critical first steps after your synthesis and initial workup. A proper assessment of your crude material is the foundation for selecting the most efficient purification strategy.

Frequently Asked Questions (Pre-Purification)

Q1: My crude product is a dark oil/tar, but the literature reports a solid. What went wrong?

A: This is a common issue with pyrrole chemistry. The dark color and non-crystalline nature typically indicate the presence of polymeric byproducts or oxidized impurities. Pyrroles, especially those with electron-withdrawing groups, can be sensitive to strong acids, light, and air over extended periods.[1]

  • Causality: The Vilsmeier-Haack formylation, a common route to this compound, uses reagents like phosphorus oxychloride which can generate highly acidic conditions.[2] If the reaction is not properly quenched or if the workup is delayed, side reactions can occur.

  • Immediate Action: Obtain a crude ¹H NMR and a TLC (Thin Layer Chromatography) profile. This will tell you if the desired product is present amidst the impurities. Even if it looks intractable, the target compound can often be salvaged.

Q2: What initial analytical checks should I perform on my crude material?

A: Before committing to a large-scale purification, a small-scale analytical assessment is crucial.

  • Thin Layer Chromatography (TLC): This is your most important tool. It helps you visualize the number of components in your crude mixture.

    • Recommended Eluent: Start with a 3:1 Hexane:Ethyl Acetate mixture. This polarity is often a good starting point for separating pyrrole derivatives.[3][4]

    • Visualization: Use a UV lamp (254 nm) for visualization. The pyrrole ring system is UV active. Additionally, a potassium permanganate (KMnO₄) stain is excellent for detecting pyrroles, which often show up as yellow-brown spots.

  • Crude ¹H NMR: Dissolve a small sample in CDCl₃ or DMSO-d₆. This provides a wealth of information:

    • Product Confirmation: Look for the characteristic aldehyde proton (~9.5-10 ppm), the methyl ester protons (~3.8 ppm), and the two distinct pyrrole ring protons.

    • Impurity Identification: Can you see signals corresponding to your starting materials? Are there broad, unresolved signals in the baseline suggesting polymer?

    • Solvent Residue: Identify residual solvents from the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, DMF), as these can prevent crystallization.

Q3: My crude TLC shows several spots close to my product's Rf. What are they likely to be?

A: This often points to the presence of regioisomers or related pyrroles.

  • Regioisomeric Impurities: Formylation of a 2-substituted pyrrole can sometimes yield a minor amount of the 5-formyl isomer. These isomers often have very similar polarities, making them challenging to separate.[5]

  • Unreacted Starting Material: If your synthesis started from methyl 1H-pyrrole-2-carboxylate, any unreacted material will likely appear on the TLC plate.

  • Over-oxidation: In some cases, the aldehyde can be oxidized to the corresponding carboxylic acid, which will typically have a much lower Rf (or streak from the baseline).

Part 2: Purification Protocols & Workflow

Based on your pre-purification assessment, you can now select the appropriate methodology. This section provides detailed, step-by-step protocols for the most effective techniques.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purification Path cluster_2 Polishing & Final Product Crude Crude Product TLC Run Analytical TLC (e.g., 3:1 Hex:EtOAc) Crude->TLC Decision How many spots? TLC->Decision Col_Chrom Column Chromatography (High Impurity Load) Decision->Col_Chrom Multiple Spots / Tailing Recryst Direct Recrystallization (Relatively Clean) Decision->Recryst Mainly One Spot Post_Pur_TLC Assess Purity (TLC/NMR) Col_Chrom->Post_Pur_TLC Recryst->Post_Pur_TLC Color_Check Is Product Colored? Post_Pur_TLC->Color_Check Carbon Activated Carbon Treatment Color_Check->Carbon Yes Final_Product Pure Crystalline Product (Verify by MP, NMR, LCMS) Color_Check->Final_Product No / Pale Yellow Carbon->Final_Product

Sources

Validation & Comparative

spectroscopic analysis to confirm the structure of methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Confirmation of Methyl 4-formyl-1H-pyrrole-2-carboxylate: A Comparative Spectroscopic Guide

Executive Summary

In the synthesis of pyrrole-based pharmaceuticals and porphyrin intermediates, This compound is a critical scaffold.[1] However, its synthesis (typically via Vilsmeier-Haack formylation) frequently yields a mixture of regioisomers, primarily the 4-formyl (target) and 5-formyl (impurity) species.[1]

This guide objectively compares spectroscopic methodologies for distinguishing these isomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to differentiate regioisomers.[1] High-field 1H NMR , specifically the analysis of coupling constants (


)  and NOE correlations , is identified as the superior performance standard for structural validation.

Part 1: The Analytical Challenge

The core challenge lies in the substitution pattern of the pyrrole ring.[1] Both the target and its isomer possess the same functional groups (methyl ester, aldehyde, pyrrole NH) and identical molecular mass (


 g/mol ).[1]
FeatureTarget: 4-Formyl IsomerAlternative: 5-Formyl Isomer
Substitution 2,4-disubstituted2,5-disubstituted
Remaining Protons H3 and H5H3 and H4
Proton Relationship Meta-like (1,3-relationship)Ortho-like (Vicinal)
Symmetry AsymmetricAsymmetric
Key Risk Misidentification leads to incorrect SAR (Structure-Activity Relationship) data in downstream drug development.[1]

Part 2: Comparative Spectroscopic Performance

This section evaluates three analytical "alternatives" for confirming the structure.

Method A: Mass Spectrometry (LC-MS/GC-MS)
  • Performance: Low Specificity.

  • Data: Both isomers yield a parent ion

    
    
    
    
    
    .[1]
  • Verdict: Useful only for purity (absence of side products) but useless for structural confirmation of the specific isomer.[1]

Method B: 1H NMR - Chemical Shift Analysis ( )
  • Performance: Moderate Specificity.

  • Data:

    • Aldehyde (-CHO):

      
       9.6 – 9.8 ppm (Singlet).[1]
      
    • NH:

      
       12.0 – 12.8 ppm (Broad singlet).[1]
      
    • Ester (-OCH3):

      
       3.8 ppm (Singlet).[1]
      
  • Limitation: The chemical shifts of ring protons H3, H4, and H5 overlap significantly depending on the solvent (DMSO-

    
     vs. CDCl
    
    
    
    ).[1] Relying solely on shift position is prone to error.[1]
Method C: 1H NMR - Coupling Constant Analysis ( ) – The Gold Standard
  • Performance: High Specificity.

  • Mechanism: The magnitude of spin-spin coupling in pyrroles is distance-dependent.[1]

  • Experimental Evidence:

    • Target (4-Formyl): Protons are at positions 3 and 5.[1] This is a "cross-ring" relationship.

      • Observed

        
        : 1.4 – 2.0 Hz  (Appears as two doublets with fine splitting).[1]
        
    • Alternative (5-Formyl): Protons are at positions 3 and 4.[1] This is a vicinal relationship.

      • Observed

        
        : 3.4 – 3.8 Hz  (Appears as two distinct doublets with wider splitting).[1]
        
  • Verdict: This is the primary self-validating metric.[1] If

    
     Hz, the structure is incorrect.[1]
    

Part 3: Experimental Protocols

Synthesis (Vilsmeier-Haack Route)

Context: To generate the sample for analysis.

  • Reagents: Methyl pyrrole-2-carboxylate (1.0 eq), POCl

    
     (1.1 eq), DMF (excess).
    
  • Procedure: Dissolve ester in DMF at 0°C. Add POCl

    
     dropwise. Stir at RT for 2h.[1]
    
  • Workup: Quench with saturated NaOAc (aq). Extract with EtOAc.[1]

  • Result: Crude oil containing predominantly 4-formyl isomer with minor 5-formyl impurity.[1]

Analytical Setup (NMR)
  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of small couplings).

  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO minimizes exchange of the acidic NH proton, sharpening its signal and allowing observation of H-NH coupling, which adds another layer of structural proof.[1]

  • Concentration: ~10 mg in 0.6 mL solvent.[1]

Part 4: Data Summary & Decision Logic

Table 1: Spectroscopic Fingerprint of this compound
SignalChemical Shift (

ppm)*
MultiplicityIntegrationCoupling Constant (

)
Assignment
NH 12.60Broad s1H-Pyrrole N-H
CHO 9.65s1H-C4-Formyl
H5 7.75dd1H

Hz
C5-H (Alpha to N)
H3 7.20d1H

Hz
C3-H (Beta to N)
OCH3 3.82s3H-Ester Methyl

*Note: Shifts are approximate for DMSO-d6 and may vary by concentration.

Table 2: NOE (Nuclear Overhauser Effect) Correlations

Use 2D NOESY to confirm spatial proximity if 1D coupling is ambiguous.[1]

Interaction Pair4-Formyl (Target)5-Formyl (Alternative)
CHO

NH
No (Too far)No (Too far)
CHO

Ring H
Strong NOE to H3 and H5 Strong NOE to H4 only
H5

NH
Strong NOE (Adjacent)No H5 present

Part 5: Visualization of Decision Logic

The following diagram illustrates the logical workflow to confirm the structure and rule out the regioisomer.

G Start Crude Product (Vilsmeier Formylation) Step1 1H NMR Analysis (DMSO-d6) Start->Step1 CheckJ Check Coupling Constant (J) between Ring Protons Step1->CheckJ ResultA J ≈ 3.5 - 3.8 Hz (Vicinal Coupling) CheckJ->ResultA Large J ResultB J ≈ 1.5 - 1.8 Hz (Meta Coupling) CheckJ->ResultB Small J ConclusionA IDENTIFIED: 5-Formyl Isomer (Impurity) ResultA->ConclusionA ConclusionB PROVISIONAL: 4-Formyl Isomer (Target) ResultB->ConclusionB Confirm Validation: 2D NOESY ConclusionB->Confirm NoeCheck Does CHO correlate with TWO ring protons? Confirm->NoeCheck FinalYes CONFIRMED STRUCTURE This compound NoeCheck->FinalYes Yes (H3 & H5) FinalNo Re-evaluate Structure NoeCheck->FinalNo No (H4 only)

Figure 1: Spectroscopic decision tree for distinguishing pyrrole regioisomers based on coupling constants and NOE correlations.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constant values in heterocycles).

  • Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles.[1][2][3][4] Academic Press.[1] (Authoritative source on pyrrole substitution patterns and NMR shifts).

Sources

Comparative Efficiency Guide: Synthetic Pathways to Methyl 4-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-formyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of porphyrins, prodigiosin analogs, and DNA-binding polyamides. Its structural integrity relies on the precise installation of the formyl group at the 4-position, avoiding the thermodynamically competitive 5-position.

This guide compares the two most chemically distinct and reliable synthetic routes:

  • Route A (Direct Electrophilic Substitution): The Vilsmeier-Haack formylation of methyl pyrrole-2-carboxylate.

  • Route B (Functional Group Interconversion): The radical oxidation of methyl 4-methylpyrrole-2-carboxylate.

Recommendation:

  • For Scalability & Cost: Route A is superior. Recent process optimizations (using crystalline Vilsmeier reagents) have solved historical regioselectivity issues, offering >95% selectivity for the 4-position.

  • For Orthogonal Protection: Route B is preferred only if the specific 4-methyl precursor is already available from a Knorr-type synthesis, or if the 5-position requires pre-installed sensitive functionality that cannot survive Vilsmeier conditions.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on whether to construct the aldehyde de novo or install it onto an existing ring.

Retrosynthesis cluster_logic Strategic Logic Target TARGET: This compound ProcessA Route A: Vilsmeier-Haack (Electrophilic Aromatic Substitution) Target->ProcessA ProcessB Route B: Radical Oxidation (Side-chain Functionalization) Target->ProcessB PrecursorA Precursor A: Methyl 1H-pyrrole-2-carboxylate PrecursorB Precursor B: Methyl 4-methyl-1H-pyrrole-2-carboxylate ProcessA->PrecursorA ProcessB->PrecursorB Logic1 Route A Challenge: Regiocontrol (4- vs 5-pos) Logic2 Route B Challenge: Precursor Availability

Figure 1: Retrosynthetic logic comparing direct functionalization (Route A) vs. side-chain modification (Route B).

Route A: Optimized Vilsmeier-Haack Formylation

This is the industry standard. The reaction involves the generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃, which attacks the electron-rich pyrrole ring.

The Regioselectivity Mechanism

Pyrrole is


-excessive, typically favoring electrophilic attack at the 

-positions (2 and 5). However, the ester group at C2 is Electron Withdrawing (EWG).
  • Electronic Effect: The C2-ester deactivates the conjugated C5 position ("para-like") and the C3 position ("ortho-like").

  • Result: The C4 position ("meta-like") remains the most nucleophilic, directing the formylation to C4.

Protocol Comparison: Classical vs. Optimized

Older protocols often yielded significant 5-formyl impurities (10-20%). Modern protocols utilizing Crystalline Vilsmeier Reagent or controlled temperature gradients have improved this to >99:1 ratios.

Detailed Protocol (Optimized)

Based on Warashina et al. (2018) and standard process chemistry.

  • Reagent Preparation:

    • Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

    • Dropwise add POCl₃ (1.1 equiv) maintaining temp < 5°C.

    • Critical Step: Stir for 30 mins to form the Vilsmeier salt (often precipitates as a white solid; this "aging" is crucial for reproducibility).

  • Substrate Addition:

    • Dissolve Methyl pyrrole-2-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE) or DCM.

    • Add the pyrrole solution to the Vilsmeier salt slurry at 0°C.

  • Reaction:

    • Warm slowly to reflux (DCE) or 40°C (DCM) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material (

      
      ) and appearance of the aldehyde (
      
      
      
      ).
  • Hydrolysis (Quench):

    • Cool to 0°C.[1][2]

    • Add Sodium Acetate (aq) or sat. NaHCO₃ slowly. (Caution: Exothermic/Gas evolution).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup:

    • Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1]

    • Recrystallize from MeOH/Water or Hexane/EtOAc.

Key Performance Indicators:

  • Yield: 85–94%

  • Regio-purity: >98% (4-formyl isomer)

Route B: Radical Oxidation of 4-Methyl Precursor

This route is viable only if methyl 4-methylpyrrole-2-carboxylate is available (e.g., from a Paal-Knorr synthesis). It avoids electrophilic substitution rules entirely by modifying an existing substituent.

The Mechanism

The reaction utilizes Sulfuryl Chloride (


)  to effect a radical chlorination of the methyl group, followed by hydrolysis.

Oxidation Start 4-Methyl Precursor Step1 Radical Chlorination (SO2Cl2, 2.2 equiv) Start->Step1 Inter Dichloromethyl Intermediate Step1->Inter Step2 Hydrolysis (H2O / Acetone) Inter->Step2 End 4-Formyl Product Step2->End

Figure 2: Radical oxidation pathway via gem-dichloride intermediate.

Detailed Protocol
  • Chlorination:

    • Dissolve methyl 4-methylpyrrole-2-carboxylate (1.0 equiv) in anhydrous acetic acid or DCM.

    • Cool to 0°C.[1][2]

    • Add Sulfuryl Chloride (

      
      ) (2.2 equiv) dropwise.
      
    • Note: The solution will turn red/brown. Stir for 1 hour at RT.

  • Hydrolysis:

    • Add water/acetone mixture directly to the reaction vessel.

    • Stir for 12 hours or reflux for 1 hour.

  • Workup:

    • Neutralize with solid NaHCO₃.

    • Extract with EtOAc.[2][3]

Key Performance Indicators:

  • Yield: 60–75%

  • Issues: Over-chlorination (trichloromethyl species) can lead to carboxylic acids upon hydrolysis. Under-chlorination leads to alcohols.

Comparative Analysis

The following table contrasts the two methods for an industrial or high-throughput research setting.

FeatureRoute A: Vilsmeier-HaackRoute B: Radical Oxidation
Starting Material Methyl pyrrole-2-carboxylate (Cheap, Commercial)Methyl 4-methylpyrrole-2-carboxylate (Specialty/Custom)
Atom Economy High (Formyl comes from DMF)Low (Loss of 2 HCl and SO₂)
Regioselectivity High (>98%) with optimized temp control.Absolute (100%) (defined by precursor).
Yield 85–95% 60–75%
Scalability Excellent (Kilogram scale proven).Moderate (Exothermic, gas evolution).
Safety Profile Requires handling POCl₃ (moisture sensitive).Requires SO₂Cl₂ (corrosive, gas evolution).
Primary Risk 5-formyl isomer contamination.Over-oxidation to carboxylic acid.

References

  • Warashina, T., et al. (2018). "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development.

    • Significance: Establishes the modern standard for high regioselectivity in this specific reaction.
  • PubChem Compound Summary. "this compound (CID 640310)."[4]

    • Significance: Verification of chemical structure and physical properties.[4][5]

  • Trofimov, B. A., et al. (2009). "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[6] Synthesis.

    • Significance: Provides grounding for Vilsmeier mechanisms on substituted pyrroles.
  • Kim, M. J., et al. (2019). "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles."[7] Royal Society of Chemistry Advances.

    • Significance: Discusses the limitations of reducing esters and the utility of Knorr-type precursors.

Sources

comparative docking studies of pyrrole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting ATP-binding pockets in bacterial DNA Gyrase B (GyrB) and human receptor tyrosine kinases (e.g., VEGFR-2). Its utility stems from a conserved hydrogen-bonding motif—the pyrrole NH (donor) and the carboxamide carbonyl (acceptor)—which mimics the interaction patterns of the adenine ring of ATP.

This guide provides a rigorous, comparative computational framework for evaluating these derivatives against industry-standard inhibitors (Clorobiocin for antibacterial; Sorafenib for anticancer). It moves beyond basic docking scores to analyze binding pose stability, solvation effects, and residue-specific interaction fingerprints.

The Scaffold Architecture: Why Pyrrole-2-Carboxamide?

Before initiating docking, one must understand the pharmacophore. The pyrrole-2-carboxamide core is not merely a linker; it is an active binding element.

  • The "Clamp" Motif: The pyrrole NH and the amide NH often function as a bidentate hydrogen bond donor system, while the carbonyl oxygen acts as an acceptor. In GyrB, this motif captures the conserved Aspartate residue (Asp73 in E. coli).[1]

  • Halogenation Effects: Successful derivatives often feature halogens (Cl, Br) at the 4- and 5-positions of the pyrrole ring. These are not just for metabolic stability; they fill hydrophobic sub-pockets and, crucially, lower the pKa of the pyrrole NH, strengthening its hydrogen-bonding capability.

Protocol: The Self-Validating Docking Workflow

As an Application Scientist, I insist on orthogonal validation . A docking score is a theoretical estimation of enthalpy; without geometric validation, it is a hallucination.

Phase A: System Preparation (The Foundation)
  • Target Selection: Download high-resolution crystal structures (< 2.5 Å).

    • GyrB Target: PDB ID 4ZVI or 3G7E (Complexed with pyrrolamide inhibitors).

    • VEGFR-2 Target: PDB ID 4ASD (Complexed with Sorafenib).

  • Protein Prep: Remove solvent molecules (unless bridging waters are conserved, e.g., Water 201 in GyrB). Protonate residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of your derivatives. Critical: Calculate partial charges using QM-based methods (e.g., DFT/B3LYP/6-31G*) rather than simple Gasteiger charges for the halogenated pyrrole headgroup to accurately model the electrostatic potential.

Phase B: The Validation Loop (Mandatory)

Before docking your new derivatives, you must "Redock" the co-crystallized native ligand.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If it exceeds this, your grid box or force field parameters are incorrect.

Phase C: Comparative Screening

Dock your derivatives alongside the standard drug (e.g., Clorobiocin or Sorafenib) using the exact same grid parameters. This provides a relative binding affinity (


) which is more reliable than absolute values.
Visualization: The Validated Workflow

DockingWorkflow Prep 1. Protein & Ligand Prep (Charge Assignment) Redock 2. Redocking Native Ligand (Self-Validation) Prep->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Fail Recalibrate Grid/FF RMSD_Check->Fail No Screen 3. Comparative Screening (Derivatives vs. Standards) RMSD_Check->Screen Yes Fail->Prep Analysis 4. Interaction Fingerprinting (H-Bonds/Hydrophobic) Screen->Analysis

Figure 1: The "Self-Validating" docking workflow ensures geometric accuracy before prospective screening.

Case Study A: Antibacterial Efficacy (GyrB Targeting)

Objective: Compare a novel 4,5-dibromopyrrole-2-carboxamide derivative against Clorobiocin (a standard aminocoumarin antibiotic).

Target: E. coli DNA Gyrase B (ATP-binding domain).[1]

Mechanistic Comparison
  • Standard (Clorobiocin): Binds to the ATP pocket but relies heavily on a sugar moiety for solubility and binding entropy.

  • Pyrrole Derivative: The 4,5-dibromopyrrole moiety penetrates the deep hydrophobic pocket. The key interaction is a bidentate H-bond network with Asp73 and a conserved water molecule.

Experimental Data Summary
Metric4,5-Dibromopyrrole DerivativeClorobiocin (Standard)Interpretation
Binding Energy (kcal/mol) -9.2 ± 0.4-8.8 ± 0.3Derivative shows tighter theoretical affinity due to halogen-mediated hydrophobic packing.
Key H-Bond (Asp73) 2.8 Å (Strong)2.9 Å (Moderate)The pyrrole NH is a superior donor compared to the coumarin ring system.
Ligand Efficiency (LE) 0.420.28The pyrrole scaffold is smaller (lower MW) but highly potent, indicating better drug-likeness.
RMSD Stability 1.2 Å1.5 ÅThe derivative pose is more rigid within the pocket.

Insight: The presence of the 4,5-dibromo substitution is critical. Docking studies without these halogens consistently show a loss of ~2 kcal/mol affinity, confirming their role in displacing high-energy water molecules from the hydrophobic pocket.

Case Study B: Anticancer Efficacy (VEGFR-2 Inhibition)[2][3][4]

Objective: Compare a pyrrole-2-carboxamide derivative against Sorafenib (FDA-approved).

Target: VEGFR-2 Kinase Domain (PDB: 4ASD).

Mechanistic Comparison
  • Standard (Sorafenib): A Type II inhibitor that binds to the inactive (DFG-out) conformation. It utilizes a urea linker to bind the Glu885/Asp1046 pair.

  • Pyrrole Derivative: Often designed as a Type I or Type I½ inhibitor. The pyrrole-carboxamide core mimics the hinge-binding motif of ATP.

Interaction Fingerprint
  • Hinge Region (Cys919): The pyrrole derivative forms a direct H-bond with the backbone of Cys919. Sorafenib also contacts this region but relies more on the allosteric hydrophobic pocket.

  • Selectivity: Pyrrole derivatives often show higher selectivity for VEGFR-2 over other kinases compared to Sorafenib, due to the specific shape complementarity of the 4-substituted pyrrole ring in the gatekeeper region.

Visualization: Binding Mode Logic

BindingMode Scaffold Pyrrole-2-Carboxamide Core Hinge Hinge Region (Cys919 / Asp73) Scaffold->Hinge H-Bond (Donor/Acceptor) Hydrophobic Hydrophobic Pocket (Val/Ala/Leu) Scaffold->Hydrophobic 4,5-Halogen Interaction Solvent Solvent Front (Solubilizing Tail) Scaffold->Solvent Amide Linker Extension

Figure 2: Interaction map showing how the scaffold bridges the hinge region and hydrophobic pocket.

Critical Analysis & Recommendations

  • Electrostatics Matter: When docking pyrrole-2-carboxamides, do not ignore the electrostatics of the pyrrole nitrogen. If your derivative includes electron-withdrawing groups (like -NO2 or -CN) on the pyrrole ring, the acidity of the NH increases, strengthening the H-bond with Asp73 (GyrB) or Glu residues (Kinases).

  • Water Conservation: In GyrB docking, Water 201 (in E. coli numbering) is structural. Removing it during protein preparation will lead to false-negative docking results for pyrrole derivatives, which often bridge to this water molecule.

  • Comparison Validity: Always compare your docking score to a "native" redocked ligand. If your derivative scores -10 kcal/mol, but the native ligand scores -12 kcal/mol, your compound is likely a weaker binder, regardless of how "good" the number looks in isolation.

References

  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. ResearchGate.

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances.

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry.

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (MDPI).

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. [2]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-formyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-formyl-1H-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.